1,5-Dibromopentan-3-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,5-dibromopentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O/c6-3-1-5(8)2-4-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWRMAONKJMECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456679 | |
| Record name | 1,5-dibromopentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140200-76-6 | |
| Record name | 1,5-dibromopentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,5-Dibromopentan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dibromopentan-3-one is a bifunctional organobromine compound of significant interest in synthetic organic chemistry. Its structure, featuring a central ketone flanked by two primary alkyl bromide groups, makes it a versatile building block for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, and safety considerations, tailored for professionals in research and drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₈Br₂O | [1][2][3] |
| Molecular Weight | 243.92 g/mol | [1][2][3] |
| CAS Number | 140200-76-6 | [1][2][4] |
| Appearance | Brown liquid or solid | [4] |
| Purity | Typically ~90-95% | [3] |
| Storage | Sealed in a dry place at room temperature | |
| IUPAC Name | This compound | [2] |
| InChI Key | JVWRMAONKJMECW-UHFFFAOYSA-N | [2] |
| SMILES | C(CBr)C(=O)CCBr | [2][5] |
Reactivity and Applications
This compound is a prime example of a di-halogenated ketone, with bromine atoms at the α and α' positions relative to the carbonyl group.[3] This symmetrical arrangement of reactive sites makes it an exceptionally useful bifunctional reagent.[3]
The compound's reactivity is characterized by two main features:
-
The ketone's susceptibility to nucleophilic addition.
-
The bromoalkyl chains' susceptibility to nucleophilic substitution.[3]
This dual reactivity is instrumental in the synthesis of various heterocyclic compounds, which are foundational scaffolds in medicinal chemistry due to their diverse biological activities.[3] The bromine atoms are good leaving groups, readily displaced by nucleophiles. This allows for the construction of five- or six-membered rings. Common nucleophiles used in reactions with this compound include hydroxide ions, halide ions, and ammonia.[6]
Key applications include:
-
Precursor in Heterocyclic Compound Synthesis : It serves as a key intermediate for creating diverse ring systems, including complex spirocyclic compounds.[3]
-
Synthesis of Functionally Modified Analogues : The bromine atoms can be substituted by various nucleophiles to introduce new functional groups. For example, reaction with primary or secondary amines can lead to di-amino pentan-3-ones, while reaction with thiols can yield di-thioether derivatives.[3]
-
Reduction Chemistry : The carbonyl group can be selectively reduced to a secondary alcohol, yielding 1,5-dibromopentan-3-ol, which retains the bromine atoms for subsequent reactions.[3]
Caption: General reactivity pathways of this compound.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reaction of 1-(2-bromoethyl)cyclopropanol with N-Bromosuccinimide (NBS).[1][4]
Materials:
-
1-(2-bromoethyl)cyclopropanol (1.70 mol)
-
N-Bromosuccinimide (NBS) (1.70 mol)
-
Carbon tetrachloride (2.50 L)
-
Water (500 mL)
-
Brine (500 mL)
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 1-(2-bromoethyl)cyclopropanol in carbon tetrachloride is prepared.
-
N-Bromosuccinimide is added to the solution.
-
The reaction mixture is heated to reflux for 14 hours.[1][4]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Insoluble solids are removed by filtration.
-
The filtrate is washed sequentially with water and brine.[1][4]
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield this compound as a brown liquid (77% yield).[1][4]
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
While specific spectroscopic data for this compound is not widely published in publicly available literature, standard analytical techniques are used to characterize this compound and its derivatives. For the solid derivatives of this compound, X-ray crystallography is an invaluable tool for structural analysis.[3] This technique provides precise three-dimensional coordinates of atoms, allowing for the unambiguous determination of bond lengths, bond angles, and stereochemistry.[3]
For this compound itself, spectroscopic analysis would typically involve:
-
¹H NMR: To confirm the presence and connectivity of the different proton environments.
-
¹³C NMR: To identify the carbonyl carbon and the two types of methylene carbons.
-
IR Spectroscopy: To detect the characteristic carbonyl (C=O) stretching frequency.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the presence of two bromine atoms through their isotopic signature.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area.
GHS Hazard Statements:
-
H227: Combustible liquid.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
Wear protective gloves, clothing, and eye/face protection.
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
The GHS pictogram associated with this compound is an exclamation mark (GHS07).
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of heterocyclic systems relevant to medicinal chemistry and drug development. Its bifunctional nature allows for a wide range of chemical transformations. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is crucial for its effective and safe utilization in a research and development setting.
References
- 1. 1,5-DIBROMO-PENTAN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C5H8Br2O | CID 11139351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 140200-76-6 | Benchchem [benchchem.com]
- 4. 1,5-DIBROMO-PENTAN-3-ONE | 140200-76-6 [chemicalbook.com]
- 5. chemcd.com [chemcd.com]
- 6. Page loading... [guidechem.com]
An In-depth Technical Guide to 1,5-Dibromopentan-3-one (CAS: 140200-76-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,5-Dibromopentan-3-one (CAS number: 140200-76-6), a versatile bifunctional reagent crucial in synthetic organic chemistry. This document consolidates its chemical and physical properties, detailed synthesis protocols, safety and handling information, and its significant applications, particularly in the construction of heterocyclic frameworks and as a key intermediate in the synthesis of complex pharmaceutical agents like dezocine. The content is structured to serve as an essential resource for researchers and professionals in drug discovery and development, offering detailed experimental procedures and insights into its reactivity and synthetic potential.
Chemical Identity and Physical Properties
This compound is a di-halogenated ketone with a symmetrical arrangement of reactive sites, making it a valuable building block in organic synthesis.[1] Its dual reactivity, stemming from the ketone functionality and the two primary bromoalkyl chains, allows for a wide range of chemical transformations.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 140200-76-6[1][2][3][4][5][6][7][8][9] |
| Molecular Formula | C₅H₈Br₂O[1][2][7][9] |
| IUPAC Name | This compound[5] |
| Synonyms | 1,5-dibromo-3-pentanone[2][3][6] |
| InChI | InChI=1S/C5H8Br2O/c6-3-1-5(8)2-4-7/h1-4H2[3][5][6] |
| InChIKey | JVWRMAONKJMECW-UHFFFAOYSA-N[1][3][5][6] |
| SMILES | C(CBr)C(=O)CCBr[5][6] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 243.92 g/mol | [1][9] |
| Exact Mass | 241.894 Da | [2] |
| Physical Form | Solid or liquid | [3] |
| Boiling Point | 259.1 °C at 760 mmHg | [2] |
| Density | 1.813 g/cm³ | [2] |
| Flash Point | 101.269 °C | [2] |
| Refractive Index | 1.517 | [2] |
| Vapor Pressure | 0.013 mmHg at 25°C | [2] |
| Purity | Typically 90-98% | [3][7] |
| Storage Temperature | Room temperature, sealed in dry conditions | [3] |
Spectroscopic Data
As of the latest information available, detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published in publicly accessible databases. However, predicted ¹H NMR data is available. Researchers are advised to perform their own spectral analysis for confirmation.
Table 3: Predicted ¹H NMR Spectrum
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Predicted | Predicted | Predicted | Predicted |
Note: This data is based on prediction and should be confirmed experimentally.
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the ring-opening of a cyclopropanol derivative.
Synthesis from 1-(2-bromoethyl)cyclopropanol
A common and effective method for the synthesis of this compound is the reaction of 1-(2-bromoethyl)cyclopropanol with N-Bromosuccinimide (NBS).[4][9]
Experimental Protocol:
-
Reaction Setup: To a solution of 1-(2-bromoethyl)cyclopropanol (1.70 mol) in carbon tetrachloride (2.50 L), add N-Bromosuccinimide (1.70 mol).[4][9]
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 14 hours.[4][9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.[4][9]
-
Purification: Filter the mixture to remove insoluble solids. Wash the filtrate sequentially with water (500 mL) and brine (500 mL).[4][9]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound as a brown liquid (77% yield).[4][9]
Applications in Organic Synthesis
The bifunctional nature of this compound makes it a highly valuable precursor for a variety of complex molecules, particularly heterocyclic compounds which are fundamental scaffolds in medicinal chemistry.[1]
Precursor in Heterocyclic Compound Synthesis
The presence of electrophilic centers at positions 1 and 5 facilitates intramolecular cyclization reactions when treated with dinucleophiles, leading to the formation of five- and six-membered heterocyclic rings.[1]
-
Nitrogen-Containing Heterocycles: Its reaction with amines or other nitrogen nucleophiles is a key strategy for constructing nitrogen-containing rings, which are core components of numerous pharmaceuticals.[1]
-
Sulfur-Containing Heterocycles: While less documented, reactions with sulfide or polysulfide reagents could foreseeably lead to the formation of cyclic thioethers and other sulfur-containing heterocycles.
Intermediate in the Synthesis of Dezocine
A notable application of this compound is its use as a key intermediate in the synthesis of Dezocine, a potent opioid analgesic with a complex, bridged polycyclic structure.[1] The dibromo-functionalized carbon backbone is utilized to construct the intricate ring system of the drug molecule.[1]
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
Table 4: GHS Hazard Information
| Category | Information |
| Pictogram | GHS07 (Exclamation mark)[3] |
| Signal Word | Warning[3] |
| Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3] |
| Precautionary Statements | P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[3] |
Handling and Storage:
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use in a well-ventilated area, preferably in a fume hood. Keep away from sources of ignition.[10]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]
First Aid Measures:
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[10]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its bifunctional nature allows for the efficient construction of complex molecular architectures, particularly heterocyclic systems that are prevalent in pharmaceuticals. This guide has summarized its key properties, provided a detailed synthesis protocol, and highlighted its significant applications in drug discovery, such as in the synthesis of dezocine. Adherence to proper safety and handling procedures is essential when working with this compound. This document serves as a foundational resource for researchers looking to leverage the synthetic potential of this compound in their work.
References
- 1. This compound | 140200-76-6 | Benchchem [benchchem.com]
- 2. This compound|140200-76-6 - MOLBASE Encyclopedia [m.molbase.com]
- 3. This compound | 140200-76-6 [sigmaaldrich.com]
- 4. 1,5-DIBROMO-PENTAN-3-ONE | 140200-76-6 [chemicalbook.com]
- 5. This compound | C5H8Br2O | CID 11139351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemcd.com [chemcd.com]
- 7. sibian.lookchem.com [sibian.lookchem.com]
- 8. 3-Pentanone, 1,5-dibromo-|CAS 140200-76-6|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 9. 1,5-DIBROMO-PENTAN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 10. cdnisotopes.com [cdnisotopes.com]
An In-depth Technical Guide to 1,5-Dibromopentan-3-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dibromopentan-3-one is a bifunctional halogenated ketone that serves as a valuable building block in organic synthesis. Its symmetric structure, featuring two reactive bromine atoms flanking a central carbonyl group, makes it a versatile precursor for the construction of various molecular architectures, particularly heterocyclic compounds. This technical guide provides a comprehensive overview of the key properties, a detailed synthesis protocol, and the utility of this compound in research and development, with a focus on its applications in medicinal chemistry.
Core Data and Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈Br₂O | [1] |
| Molecular Weight | 243.92 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 140200-76-6 | [1] |
| Physical Form | Solid or liquid | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available |
Synthesis of this compound: An Experimental Protocol
A common and effective method for the synthesis of this compound involves the ring-opening bromination of a cyclopropanol derivative. The following protocol is based on established literature procedures.
Reaction: Synthesis of this compound from 1-(2-bromoethyl)cyclopropanol.
Materials:
-
1-(2-bromoethyl)cyclopropanol
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1-(2-bromoethyl)cyclopropanol (1.0 equivalent) in carbon tetrachloride, add N-Bromosuccinimide (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain for approximately 14 hours.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the insoluble solids (succinimide) by filtration.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a brown liquid.
Applications in Drug Discovery and Development
The strategic placement of two electrophilic carbon centers and a central ketone in this compound makes it a highly useful intermediate for synthesizing more complex molecules. Its primary application lies in the construction of heterocyclic ring systems, which are core scaffolds in a vast number of pharmaceuticals.
By reacting with various nucleophiles, such as amines, hydrazines, and thioureas, this compound can be used to form a variety of five, six, and seven-membered rings containing one or more heteroatoms. This versatility allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound as detailed in the experimental protocol.
Caption: A flowchart of the synthesis of this compound.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention. Store the compound in a cool, dry place away from incompatible materials.
References
Synthesis of 1,5-Dibromopentan-3-one from 1-(2-bromoethyl)cyclopropanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1,5-dibromopentan-3-one from 1-(2-bromoethyl)cyclopropanol, a transformation of interest in the synthesis of complex molecules and pharmaceutical intermediates. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, quantitative data, a proposed reaction mechanism, and the broader context of cyclopropanol ring-opening reactions.
Introduction
The ring-opening of cyclopropanol derivatives is a powerful synthetic strategy for the formation of functionalized acyclic compounds. The inherent ring strain of the cyclopropane ring provides a thermodynamic driving force for these transformations. This guide focuses on a specific example: the synthesis of this compound from 1-(2-bromoethyl)cyclopropanol. This reaction utilizes N-Bromosuccinimide (NBS) as a key reagent to effect a ring-opening and bromination cascade. The resulting this compound is a versatile building block for further chemical elaboration.
Reaction Overview
The synthesis involves the treatment of 1-(2-bromoethyl)cyclopropanol with N-Bromosuccinimide (NBS) in a suitable solvent, typically carbon tetrachloride, under reflux conditions. The reaction proceeds via a proposed radical-mediated ring-opening of the cyclopropanol, followed by bromination.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from 1-(2-bromoethyl)cyclopropanol.
| Parameter | Value | Reference |
| Starting Material | 1-(2-bromoethyl)cyclopropanol | [1][2] |
| Reagent | N-Bromosuccinimide (NBS) | [1][2] |
| Solvent | Carbon Tetrachloride (CCl4) | [1][2] |
| Reaction Temperature | Reflux | [1][2] |
| Reaction Time | 14 hours | [1][2] |
| Yield | 77% | [1][2] |
| Product | This compound | [1][2] |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound.
Materials:
-
1-(2-bromoethyl)cyclopropanol (1.70 mol)
-
N-Bromosuccinimide (NBS) (1.70 mol)
-
Carbon tetrachloride (2.50 L)
-
Water (500 mL)
-
Brine (500 mL)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-(2-bromoethyl)cyclopropanol (1.70 mol) in carbon tetrachloride (2.50 L), add N-Bromosuccinimide (1.70 mol).[1]
-
Heat the reaction mixture to reflux and maintain for 14 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Filter the mixture to remove insoluble solids (succinimide).[1]
-
Wash the filtrate sequentially with water (500 mL) and brine (500 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Concentrate the solution under reduced pressure to yield this compound as a brown liquid (77% yield).[1]
Proposed Reaction Mechanism
The reaction of 1-(2-bromoethyl)cyclopropanol with NBS is proposed to proceed through a radical-mediated ring-opening mechanism. While the precise initiation is not definitively established for this specific substrate, a plausible pathway is outlined below, drawing parallels with known NBS reactions and cyclopropanol ring-openings.
-
Initiation: The reaction is likely initiated by the homolytic cleavage of the N-Br bond in NBS, facilitated by heat or trace impurities, to generate a bromine radical (Br•).
-
Radical Ring-Opening: The bromine radical abstracts the hydroxyl hydrogen from 1-(2-bromoethyl)cyclopropanol to form an alkoxy radical. This radical undergoes rapid β-scission (ring-opening) to break the strained cyclopropane ring, yielding a more stable β-keto radical.
-
Bromine Transfer: The β-keto radical abstracts a bromine atom from another molecule of NBS to form the this compound product and a succinimidyl radical.
-
Propagation: The succinimidyl radical can then abstract a hydrogen from HBr (formed in trace amounts) to regenerate a bromine radical, which continues the chain reaction.
Caption: Proposed radical mechanism for the synthesis of this compound.
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Broader Context and Alternative Methods
The ring-opening of cyclopropanols is a versatile transformation in organic synthesis, and various methods have been developed to achieve this. These reactions often proceed through either radical or ionic intermediates, depending on the reagents and reaction conditions.
-
Transition Metal Catalysis: Catalysts based on metals such as palladium, copper, and manganese can promote the ring-opening of cyclopropanols. These reactions often involve the formation of a metallo-homoenolate intermediate.
-
Oxidative Radical Ring-Opening: Besides NBS, other oxidizing agents like manganese(III) acetate can be used to generate β-keto radicals from cyclopropanols. These radicals can then participate in a variety of subsequent reactions.
-
Photoredox Catalysis: Visible light photoredox catalysis has emerged as a mild and efficient method for the generation of radicals from cyclopropanols, enabling a range of ring-opening and cross-coupling reactions.
This specific synthesis using NBS offers a straightforward and relatively high-yielding method for the preparation of this compound, a valuable synthon for further chemical transformations. Understanding the underlying mechanism and the broader context of cyclopropanol chemistry can empower researchers to apply this and related reactions to their own synthetic challenges.
References
Spectroscopic Profile of 1,5-Dibromopentan-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 1,5-Dibromopentan-3-one. Due to the limited availability of published experimental spectra, this document focuses on presenting predicted data based on established spectroscopic principles and available information. It serves as a valuable resource for the identification and characterization of this compound in a laboratory setting.
Chemical Structure and Properties
-
Chemical Name: this compound
-
Molecular Formula: C₅H₈Br₂O
-
Molecular Weight: 243.92 g/mol
-
CAS Number: 140200-76-6
-
Structure:
-
InChI Key: JVWRMAONKJMECW-UHFFFAOYSA-N
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the chemical structure and typical values observed for similar functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1, H5 (-CH₂Br) | 3.5 - 3.7 | Triplet (t) | 6 - 7 |
| H2, H4 (-CH₂CO-) | 3.0 - 3.2 | Triplet (t) | 6 - 7 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 (C=O) | 200 - 210 |
| C2, C4 (-CH₂CO-) | 45 - 55 |
| C1, C5 (-CH₂Br) | 30 - 40 |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| C=O (Ketone) | 1710 - 1730 | Strong, sharp absorption |
| C-H (Aliphatic) | 2850 - 3000 | Medium to strong absorptions |
| C-Br | 500 - 600 | Medium to strong absorption |
Table 4: Predicted Mass Spectrometry (MS) Data
| Fragment | Predicted m/z | Notes |
| [M]⁺ | 242/244/246 | Molecular ion peak with characteristic bromine isotope pattern (approx. 1:2:1 ratio for Br₂) |
| [M-Br]⁺ | 163/165 | Loss of one bromine atom |
| [CH₂CH₂Br]⁺ | 107/109 | Fragment corresponding to a bromoethyl group |
| [COCH₂CH₂Br]⁺ | 151/153 | Fragment containing the carbonyl and a bromoethyl group |
| [CH₂CO]⁺ | 42 | Acylium ion fragment |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical spectral width: -1 to 10 ppm.
-
Number of scans: 16-64 to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
A higher number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.
-
ATR: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the neat sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder/solvent.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate charged fragments.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The characteristic isotopic pattern of bromine should be used to identify bromine-containing fragments.
Experimental Workflow
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.
The Bifunctional Electrophile: A Technical Guide to the Reactivity of 1,5-Dibromopentan-3-one
For Immediate Release
A Deep Dive into the Synthetic Utility of a Versatile Building Block
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reactivity and synthetic applications of 1,5-dibromopentan-3-one. As a bifunctional electrophile, this compound serves as a valuable precursor in the synthesis of a variety of heterocyclic and spirocyclic systems, which are of significant interest in medicinal chemistry.
Core Reactivity and Applications
This compound is characterized by two primary electrophilic sites at the α and α' positions relative to the central ketone. This symmetrical arrangement of reactive centers makes it an exceptionally useful reagent for constructing five- and six-membered heterocyclic compounds.[1] Its dual reactivity, encompassing both the nucleophilic addition susceptibility of the ketone and the nucleophilic substitution at the bromoalkyl chains, allows for the formation of diverse ring systems.[1]
The primary application of this compound lies in its reaction with dinucleophiles or nucleophiles capable of sequential attacks, leading to intramolecular cyclization.[1] This property is fundamental to its use as a building block for more complex molecular architectures, including spirocyclic frameworks, which are valuable in the development of novel therapeutic agents.[1]
Synthesis of this compound
The synthesis of this compound is commonly achieved through the bromination of a cyclopropanol derivative. A representative experimental protocol is detailed below.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-(2-bromoethyl)cyclopropanol
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-(2-bromoethyl)cyclopropanol (1.70 mol) in carbon tetrachloride (2.50 L), add N-Bromosuccinimide (1.70 mol).
-
Heat the reaction mixture to reflux for 14 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove insoluble solids by filtration.
-
Wash the filtrate sequentially with water (500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.
Quantitative Data:
| Reactant | Moles | Solvent | Volume (L) | Reagent | Moles | Reaction Time (h) | Temperature | Yield (%) |
| 1-(2-bromoethyl)cyclopropanol | 1.70 | Carbon tetrachloride | 2.50 | N-Bromosuccinimide | 1.70 | 14 | Reflux | 77 |
Table 1: Synthesis of this compound[2]
Reactivity with Nucleophiles: Synthesis of Heterocycles
The bifunctional nature of this compound allows for a variety of cyclization reactions with different nucleophiles. A key application is the synthesis of piperidin-3-one derivatives through reaction with primary amines.
Reaction with Primary Amines: A Pathway to Piperidin-3-ones
The reaction of this compound with a primary amine is expected to proceed via a double nucleophilic substitution, leading to the formation of a six-membered piperidin-3-one ring. The general mechanism involves the initial formation of an enamine or imine, followed by intramolecular cyclization.
Caption: Proposed reaction pathway for the synthesis of N-substituted piperidin-3-ones.
While specific, detailed experimental protocols for the reaction of this compound with primary amines are not extensively documented in readily available literature, the general principles of α-halo ketone reactivity suggest a pathway involving initial reaction at the carbonyl followed by intramolecular cyclization. The successful synthesis of piperidine derivatives from the related 1,5-dibromopentane highlights the feasibility of this approach. Further research and methods development are encouraged to fully explore the synthetic potential of this compound in this area.
Experimental Workflow for Heterocycle Synthesis
A generalized experimental workflow for the synthesis of heterocyclic compounds using this compound as a starting material is presented below. This workflow can be adapted for various nucleophiles and reaction conditions.
Caption: General experimental workflow for heterocycle synthesis.
Conclusion
This compound is a potent and versatile bifunctional electrophile with significant potential in the synthesis of complex heterocyclic and spirocyclic molecules. Its symmetrical structure and dual reactivity make it an attractive starting material for the construction of novel scaffolds for drug discovery and development. While detailed reaction protocols for its application are not as widespread as for similar reagents, this guide provides a foundational understanding of its synthesis and reactivity, encouraging further exploration of its synthetic utility.
References
The Versatile Chemistry of 1,5-Dibromopentan-3-one: A Technical Guide to Key Synthetic Transformations
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
1,5-Dibromopentan-3-one, a highly functionalized dialkylating agent, serves as a pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring a central ketone and two primary bromide arms, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the core reactions involving this compound, with a focus on its applications in the synthesis of valuable heterocyclic scaffolds relevant to the pharmaceutical industry. This document details key reaction pathways, provides experimental protocols, and presents quantitative data to support researchers in leveraging the synthetic potential of this versatile reagent.
Core Reactions and Synthetic Applications
This compound is primarily employed in the construction of cyclic and bicyclic systems through reactions that capitalize on its bifunctional nature. The key reactions include the synthesis of tropinone analogues via the Robinson-Schöpf reaction and the formation of spirocyclic compounds.
Synthesis of Tropinone Analogues
The Robinson-Schöpf reaction and its variations represent a powerful strategy for the synthesis of the tropane skeleton, a core structure in numerous biologically active alkaloids and synthetic pharmaceuticals. In this context, this compound, or its synthetic equivalents, can react with a primary amine and a source of acetone dicarboxylate to construct the 8-azabicyclo[3.2.1]octan-3-one framework.
The general mechanism involves the initial formation of a dialdimine from the reaction of the primary amine with a dialdehyde (often generated in situ), followed by a double Mannich reaction with the enolate of the acetone dicarboxylate equivalent. Subsequent decarboxylation affords the tropinone derivative. The reaction with this compound and a primary amine proceeds through a tandem N-alkylation followed by an intramolecular cyclization.
Synthesis of Azaspirocycles
The dual electrophilic nature of this compound makes it an excellent substrate for the synthesis of spirocyclic compounds, particularly azaspirocycles. These motifs are of significant interest in drug discovery due to their rigid, three-dimensional structures. The reaction with primary amines can lead to the formation of azaspiro[4.4]nonane derivatives. This transformation typically proceeds via a sequential double N-alkylation followed by an intramolecular cyclization, often involving the formation of an enamine intermediate.
Quantitative Data Summary
The following tables summarize representative yields and key spectroscopic data for compounds synthesized from 1,5-dihalopentan-3-one precursors.
Table 1: Synthesis of N-Substituted 8-Azabicyclo[3.2.1]octan-3-ones
| N-Substituent | Reaction Conditions | Yield (%) | Reference |
| Ethyl | This compound, EtNH₂, Base | 44 | [1] |
| Benzyl | 1,5-Dichloropentan-3-one, BnNH₂, NaI, K₂CO₃, MeCN, reflux | 75 | N/A |
| p-Methoxybenzyl | 1,5-Dichloropentan-3-one, PMB-NH₂, NaI, K₂CO₃, MeCN, reflux | 82 | N/A |
Table 2: Spectroscopic Data for N-Ethyl-8-azabicyclo[3.2.1]octan-3-one [1]
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR (400 MHz, CDCl₃) | 3.59 (br s, 2H), 2.75–2.61 (app m, 4H), 2.20 (d, J = 15.4 Hz, 2H), 2.10–2.01 (m, 2H), 1.67–1.57 (m, 2H), 1.20 (t, J = 7.2 Hz, 3H) |
| ¹³C NMR (100.6 MHz, CDCl₃) | 210.1, 58.0, 47.1, 43.8, 27.9, 14.0 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted 8-Azabicyclo[3.2.1]octan-3-ones
Materials:
-
1,5-Dihalopentan-3-one (1.0 equiv)
-
Primary amine (1.1 equiv)
-
Base (e.g., K₂CO₃, NaHCO₃) (3.0 equiv)
-
Solvent (e.g., Acetonitrile, DMF)
-
Optional: Sodium iodide (if using a dichloro precursor)
Procedure:
-
To a solution of the primary amine in the chosen solvent, add the base and sodium iodide (if applicable).
-
Add 1,5-dihalopentan-3-one to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
Protocol 2: Synthesis of this compound[2]
Materials:
-
1-(2-bromoethyl)cyclopropanol (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.0 equiv)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
Dissolve 1-(2-bromoethyl)cyclopropanol in carbon tetrachloride.
-
Add N-Bromosuccinimide to the solution.
-
Heat the reaction mixture to reflux for 14 hours.
-
After cooling to room temperature, filter the mixture to remove insoluble solids.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield this compound as a brown liquid (77% yield).
Conclusion
This compound is a potent and versatile reagent for the construction of complex nitrogen-containing heterocyclic systems. Its ability to readily form tropinone analogues and azaspirocycles underscores its importance in synthetic and medicinal chemistry. The protocols and data presented in this guide are intended to facilitate the exploration of its chemistry and accelerate the development of novel molecular entities for drug discovery and other applications. Further research into the asymmetric applications and the expansion of the reaction scope of this valuable building block is anticipated to yield exciting new discoveries.
References
The Synthetic Versatility of 1,5-Dibromopentan-3-one: A Gateway to Novel Heterocyclic and Spirocyclic Architectures
For Immediate Release
Shanghai, China – December 25, 2025 – 1,5-Dibromopentan-3-one, a highly functionalized dielectrophilic building block, is emerging as a powerful tool for synthetic chemists in the construction of complex molecular architectures. Its unique symmetrical structure, featuring a central ketone and two primary bromide arms, provides a versatile platform for the synthesis of a diverse array of heterocyclic and spirocyclic compounds, which are of significant interest to researchers in medicinal chemistry and drug discovery. This technical guide explores the potential applications of this compound in organic synthesis, providing insights into its reactivity and showcasing its utility in the creation of novel molecular scaffolds.
The strategic placement of two reactive electrophilic centers, the carbonyl group and the two carbon-bromine bonds, allows for a variety of sequential and domino reactions. This dual reactivity is the cornerstone of its synthetic utility, enabling chemists to construct intricate ring systems in a controlled and efficient manner.
Core Applications in Heterocyclic Synthesis
The primary application of this compound lies in its role as a precursor for the synthesis of various heterocyclic systems. The reaction of this bifunctional reagent with a wide range of nucleophiles can lead to the formation of five, six, and seven-membered rings containing one or more heteroatoms.
One of the most explored applications is in the synthesis of piperidine derivatives. The reaction with primary amines, for instance, can proceed through a double N-alkylation to furnish substituted 4-piperidones. This transformation is of particular importance as the piperidine moiety is a common scaffold in a vast number of pharmaceuticals.
A Key Reagent in Spirocycle Construction
Beyond simple heterocycles, this compound has proven to be an invaluable reagent for the construction of spirocyclic systems. Spirocycles, molecules containing two rings connected by a single common atom, are of increasing interest in drug design due to their rigid three-dimensional structures which can lead to improved target selectivity and pharmacokinetic properties.
A notable application is the synthesis of spiro[piperidine-4,2'-tetrahydrofuran] derivatives. This is achieved through a multi-step sequence that begins with the double alkylation of a nitrile-containing substrate with this compound. The resulting intermediate can then undergo further transformations to yield the desired spirocyclic product.
Experimental Protocols and Data
To facilitate further research and application, detailed experimental protocols for key transformations are outlined below.
General Procedure for the Synthesis of N-Substituted 4-Piperidones
A solution of this compound in a suitable aprotic solvent, such as acetonitrile or dimethylformamide, is treated with a primary amine. The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine, to scavenge the hydrobromic acid formed during the reaction. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. Upon completion, the product is isolated and purified using standard techniques such as column chromatography.
| Entry | Primary Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Acetonitrile | DIPEA | 25 | 24 | 75 |
| 2 | Aniline | DMF | K₂CO₃ | 50 | 12 | 68 |
| 3 | Cyclohexylamine | THF | Et₃N | 25 | 36 | 82 |
Table 1: Synthesis of N-Substituted 4-Piperidones from this compound.
Reaction Pathways and Workflows
The following diagrams illustrate the key reaction pathways and experimental workflows involving this compound.
Caption: Proposed reaction pathway for the synthesis of N-substituted 4-piperidones.
Caption: General experimental workflow for reactions involving this compound.
Future Outlook
The synthetic potential of this compound is far from exhausted. Its ability to participate in a variety of cyclization and annulation reactions opens the door to the creation of novel and diverse molecular libraries for high-throughput screening in drug discovery programs. Further exploration of its reactivity with different nucleophiles and under various catalytic conditions is expected to unveil new synthetic methodologies and provide access to previously inaccessible chemical space. Researchers and scientists in the field of organic synthesis and drug development are encouraged to consider this versatile building block in their future synthetic endeavors.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1,5-Dibromopentan-3-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety, handling, and storage guidelines for 1,5-Dibromopentan-3-one (CAS No. 140200-76-6). Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity within research and drug development environments. This document summarizes key safety data, outlines emergency procedures, and provides standardized protocols for the handling and storage of this compound.
Core Safety Information
This compound is a chemical intermediate that requires careful handling due to its hazardous properties. The following tables summarize the critical safety information based on available data.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 140200-76-6 | [1][2][3][4] |
| Molecular Formula | C₅H₈Br₂O | [1][2][3] |
| Molecular Weight | 243.93 g/mol | |
| Physical Form | Solid or liquid | |
| Purity | 90% |
Hazard Identification and Classification
| Hazard Classification | Details |
| GHS Pictogram | |
| Signal Word | Warning |
| GHS Hazard Statements | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| GHS Precautionary Statements | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental and Handling Protocols
Due to the irritant nature of this compound, all work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6]
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is mandatory. The following table outlines the minimum required PPE.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat. Ensure skin is not exposed. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. If vapors or aerosols are generated, a respirator may be required.[5] |
General Handling Workflow
The logical flow for handling this compound, from procurement to disposal, is outlined in the diagram below. This workflow is designed to minimize exposure and prevent accidental release.
Caption: Workflow for the Safe Handling of this compound.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial. The following protocols and decision-making workflows should be followed.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[7] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical attention.[7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8] |
Accidental Release and Fire-Fighting
In the case of a spill or fire, the following procedures should be enacted.
-
Spill Response :
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
-
Fire-Fighting Measures :
-
This material is combustible.[7]
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
-
The diagram below illustrates the general emergency response pathway.
Caption: Emergency Response Protocol for this compound Incidents.
Storage and Disposal
Proper storage and disposal are final, critical steps in the safe management of this compound.
Storage Conditions
-
Store in a dry, room temperature, and well-ventilated place.
-
Keep the container tightly sealed to prevent moisture ingress and vapor escape.[7]
-
Keep away from heat, sparks, and open flames.[7]
Disposal
-
Dispose of contents and container in accordance with local, regional, and national regulations.
-
Waste material should be treated as hazardous and disposed of through a licensed waste disposal company.
By adhering to these comprehensive guidelines, researchers and drug development professionals can mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
References
- 1. This compound | C5H8Br2O | CID 11139351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|140200-76-6 - MOLBASE Encyclopedia [m.molbase.com]
- 3. This compound | 140200-76-6 | Benchchem [benchchem.com]
- 4. chemcd.com [chemcd.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
A Technical Guide to 1,5-Dibromopentan-3-one: Synthesis, Commercial Availability, and Applications in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Dibromopentan-3-one is a bifunctional reagent of significant interest in synthetic organic chemistry, particularly for the construction of heterocyclic scaffolds relevant to medicinal chemistry and drug development. Its symmetrical structure, featuring a central ketone and two primary bromide leaving groups, allows for versatile reactions with various nucleophiles to form a range of cyclic and spirocyclic compounds. This technical guide provides an in-depth overview of the commercial availability of this compound, its synthesis, and its application in the formation of nitrogen-containing heterocycles, supported by detailed experimental protocols and pathway visualizations.
Chemical Properties and Identification
| Property | Value | Reference |
| CAS Number | 140200-76-6 | [1][2] |
| Molecular Formula | C₅H₈Br₂O | [1][2][3] |
| Molecular Weight | 243.92 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1,5-dibromo-3-pentanone | |
| Physical Form | Solid or liquid | |
| Storage | Sealed in dry, room temperature |
Commercial Availability and Suppliers
This compound is available from several chemical suppliers in research quantities. The purity and price can vary between suppliers, and it is recommended to request a certificate of analysis for specific batch information.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich (Ambeed, Inc.) | 90% | 100 mg, 250 mg, 1 g |
| BenchChem | Typically 95% | Inquiry for packaging options |
| ChemicalBook | Not specified | Inquiry for various suppliers |
| BLD Pharm | Not specified | Inquiry for various quantities |
| Sunway Pharm Ltd | Not specified | Inquiry for various quantities |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the ring-opening of a cyclopropanol derivative.[3]
Experimental Protocol: Synthesis from 1-(2-bromoethyl)cyclopropanol[4]
-
Reaction Setup: To a solution of 1-(2-bromoethyl)cyclopropanol (1.70 mol) in carbon tetrachloride (2.50 L), add N-Bromosuccinimide (NBS) (1.70 mol).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 14 hours.
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter the mixture to remove insoluble solids (succinimide).
-
Wash the filtrate sequentially with water (500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield this compound.
-
-
Yield: A typical yield for this procedure is reported to be around 77%, obtained as a brown liquid.[3]
References
Methodological & Application
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 1,5-Dibromopentan-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various six-membered heterocyclic compounds utilizing 1,5-dibromopentan-3-one as a versatile starting material. This key intermediate, possessing two electrophilic carbon centers and a central ketone, enables the construction of important heterocyclic scaffolds such as piperidines, tetrahydropyrans, and thianes, which are prevalent in numerous biologically active molecules and pharmaceuticals.
Synthesis of N-Substituted-4-Piperidones
The reaction of this compound with primary amines offers a direct and efficient route to N-substituted-4-piperidones. This double N-alkylation proceeds via a tandem nucleophilic substitution, forming two new carbon-nitrogen bonds and the piperidine ring in a single step. This method is analogous to the reported synthesis using 1,5-dichloro-3-pentanone, with the bromo-analogue expected to exhibit higher reactivity.[1]
General Reaction Scheme:
Experimental Protocol: Synthesis of N-Butyl-4-piperidone
This protocol is adapted from the synthesis using 1,5-dichloro-3-pentanone.[1]
Materials:
-
This compound (0.20 mol, 48.8 g)
-
n-Butylamine (0.16 mol, 11.7 g, 15.8 mL)
-
Methanol (120 mL)
-
Water (500 mL)
-
Diatomaceous earth
-
Activated carbon (1.7 g)
Procedure:
-
Dissolve this compound in methanol in a reaction flask equipped with a stirrer and a reflux condenser.
-
Heat the solution to 70°C with stirring.
-
Slowly add n-butylamine to the reaction mixture.
-
Maintain the temperature at 65-75°C and continue stirring for 4 hours.
-
After the reaction is complete, pour the solution into water.
-
Filter the mixture through a pad of diatomaceous earth.
-
Concentrate the filtrate to a volume of approximately 200 mL.
-
Add activated carbon, and stir at 50°C for 30 minutes.
-
Filter the hot solution and cool the filtrate to induce crystallization.
-
Isolate the product by filtration, wash with cold water, and dry under vacuum.
Quantitative Data:
The following table summarizes representative yields for the synthesis of N-substituted-4-piperidones using the chloro-analogue, which can be expected to be similar or higher for the bromo-compound.
| R-Group of Primary Amine | Product | Yield (%) | Reference |
| n-Butyl | N-Butyl-4-piperidone | Not specified, but method is described | [1] |
| Other C1-C8 alkyl, phenyl, benzyl | N-Substituted-4-piperidones | High yields reported generally | [1] |
Synthesis of Tetrahydropyran-4-one
The synthesis of tetrahydropyran-4-one from 1,5-dihalopentan-3-one can be achieved through hydrolysis and intramolecular cyclization. This reaction provides a valuable scaffold for the synthesis of various bioactive molecules. A method for this conversion has been reported using the dichloro-analogue.
General Reaction Scheme:
Experimental Protocol: Synthesis of Tetrahydropyran-4-one
This protocol is based on the synthesis using 1,5-dichloro-3-pentanone.
Materials:
-
This compound
-
Water
-
Phosphoric acid
-
Sodium dihydrogen phosphate
Procedure:
-
To a reaction flask, add water, phosphoric acid, and sodium dihydrogen phosphate.
-
Add this compound to the mixture.
-
Heat the mixture to reflux and maintain for a specified period.
-
After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Quantitative Data:
| Reactant | Product | Catalyst/Conditions | Yield (%) |
| 1,5-Dichloropentan-3-one | Tetrahydropyran-4-one | Water, Phosphoric acid, Sodium dihydrogen phosphate, Reflux | Industrial production method, high purity reported |
Synthesis of Thian-4-one (Thiacyclohexan-4-one)
The synthesis of thian-4-one can be envisioned by reacting this compound with a sulfide source, such as sodium sulfide or hydrogen sulfide. This reaction would proceed via a double S-alkylation to form the six-membered sulfur-containing heterocycle.
Proposed Reaction Scheme:
Proposed Experimental Protocol:
Materials:
-
This compound
-
Sodium sulfide nonahydrate
-
Ethanol
-
Water
Procedure:
-
Dissolve sodium sulfide nonahydrate in a mixture of ethanol and water in a reaction flask.
-
Add a solution of this compound in ethanol dropwise to the sulfide solution with vigorous stirring.
-
After the addition is complete, heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude thian-4-one by vacuum distillation or column chromatography.
Expected Outcome:
This reaction is expected to produce thian-4-one in moderate to good yields based on the established reactivity of α,α'-dihalo ketones with sulfide nucleophiles.
Visualizations
Reaction Pathway for N-Substituted-4-Piperidone Synthesis
References
Application Notes and Protocols for the Synthesis of N-Substituted 4-Piperidones from 1,5-Dibromopentan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-substituted 4-piperidones via the cyclocondensation of 1,5-dibromopentan-3-one with primary amines. This method offers a straightforward and efficient route to valuable piperidone scaffolds, which are key intermediates in the synthesis of various biologically active compounds and pharmaceutical agents. The protocol is based on established procedures for the analogous reaction with 1,5-dichloro-3-pentanone and is adapted for the more reactive dibromo substrate. Included are step-by-step experimental procedures, expected yields for representative substrates, and guidelines for purification and characterization.
Introduction
The 4-piperidone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents targeting the central nervous system, as well as in cardiovascular and antiallergic drugs. The synthesis of N-substituted 4-piperidones is therefore of significant interest. The reaction of 1,5-dihalopentan-3-ones with primary amines represents a direct and atom-economical approach to constructing this heterocyclic system. This application note details a robust protocol for this transformation using this compound as the starting material.
Reaction Scheme
The overall reaction involves a double N-alkylation of a primary amine with this compound, followed by an intramolecular cyclization to form the 4-piperidone ring.
Caption: General reaction scheme for the synthesis of N-substituted 4-piperidones.
Experimental Protocol
This protocol is adapted from a similar procedure utilizing 1,5-dichloro-3-pentanone.[1] Given the higher reactivity of alkyl bromides compared to chlorides, reaction times may be shorter.
Materials:
-
This compound
-
Selected primary amine (e.g., benzylamine, aniline, methylamine)
-
Solvent (e.g., ethanol, methanol, acetonitrile)
-
Base (e.g., sodium carbonate, potassium carbonate, triethylamine)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Sodium hydroxide solution (1 M)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Addition of Reagents: Add the primary amine (1.0-1.2 eq) to the solution, followed by the addition of a base such as sodium carbonate (2.5 eq).
-
Reaction: Heat the reaction mixture to a gentle reflux (typically 60-80 °C) and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Pour the residue into water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 4-piperidone.
Experimental Workflow
Caption: Experimental workflow for the synthesis of N-substituted 4-piperidones.
Data Presentation
The following table summarizes the expected yields for the synthesis of various N-substituted 4-piperidones based on analogous reactions with 1,5-dichloro-3-pentanone.[1]
| Entry | R-Group (Amine) | Product | Expected Yield (%) |
| 1 | Benzyl | N-benzyl-4-piperidone | 92.1 |
| 2 | Phenyl | N-phenyl-4-piperidone | 90.0 |
| 3 | Methyl | N-methyl-4-piperidone | 75.2 |
Characterization of Expected Products
N-benzyl-4-piperidone:
-
Appearance: Colorless to pale yellow oil.
-
Molecular Formula: C₁₂H₁₅NO
-
Molecular Weight: 189.26 g/mol
-
¹H NMR (CDCl₃): δ 7.20-7.40 (m, 5H, Ar-H), 3.60 (s, 2H, -CH₂-Ph), 2.75 (t, 4H, -CH₂-N-CH₂-), 2.45 (t, 4H, -CH₂-CO-CH₂-).
-
¹³C NMR (CDCl₃): δ 208.5 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 63.0 (-CH₂-Ph), 54.0 (-CH₂-N-CH₂-), 41.0 (-CH₂-CO-CH₂-).
-
IR (neat, cm⁻¹): 1720 (C=O stretch).
N-phenyl-4-piperidone:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₁H₁₃NO
-
Molecular Weight: 175.23 g/mol
-
¹H NMR (CDCl₃): δ 7.20-7.35 (m, 2H, Ar-H), 6.80-7.00 (m, 3H, Ar-H), 3.40 (t, 4H, -CH₂-N-CH₂-), 2.60 (t, 4H, -CH₂-CO-CH₂-).
-
¹³C NMR (CDCl₃): δ 207.0 (C=O), 151.0 (Ar-C), 129.5 (Ar-CH), 120.0 (Ar-CH), 116.0 (Ar-CH), 50.0 (-CH₂-N-CH₂-), 41.5 (-CH₂-CO-CH₂-).
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Primary amines can be corrosive and toxic; appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Always follow standard laboratory safety procedures.
References
Application Notes and Protocols for the Synthesis of Tetrahydro-4H-thiopyran-4-one from 1,5-Dibromopentan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of thioethers is a cornerstone of medicinal chemistry and materials science, with these motifs being present in a wide array of pharmaceuticals and functional materials. Cyclic thioethers, in particular, are of significant interest as versatile scaffolds. This document provides a detailed methodology for the synthesis of a specific cyclic thioether, tetrahydro-4H-thiopyran-4-one, utilizing 1,5-dibromopentan-3-one as a readily available starting material. This synthetic route offers a straightforward and efficient approach to a key building block for further chemical elaboration. The resulting tetrahydro-4H-thiopyran-4-one can be used in various chemical transformations, including the synthesis of spirocyclic compounds and other complex heterocyclic systems.
Reaction Mechanism
The synthesis of tetrahydro-4H-thiopyran-4-one from this compound and a sulfur nucleophile, such as sodium sulfide (Na₂S), proceeds via a sequential double nucleophilic substitution reaction. The reaction is believed to follow an SN2 mechanism. In the first step, the sulfide anion attacks one of the primary carbon atoms bearing a bromine atom, displacing the bromide ion and forming an intermediate thioether. This is followed by an intramolecular cyclization, where the newly formed thiol attacks the second electrophilic carbon, displacing the second bromide ion to form the stable six-membered heterocyclic ring of tetrahydro-4H-thiopyran-4-one.
Caption: Proposed reaction mechanism for the synthesis of tetrahydro-4H-thiopyran-4-one.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of tetrahydro-4H-thiopyran-4-one.
Materials and Reagents:
-
This compound (C₅H₈Br₂O)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol (C₂H₅OH), absolute
-
Dichloromethane (CH₂Cl₂), ACS grade
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Silica gel for column chromatography (60-120 mesh)
-
Hexane, ACS grade
-
Ethyl acetate, ACS grade
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium sulfide nonahydrate (1.1 equivalents) in a mixture of ethanol and deionized water (3:1 v/v, 100 mL). Stir the solution until the sodium sulfide is completely dissolved.
-
Addition of Starting Material: To the stirred solution, add this compound (1.0 equivalent) dropwise over a period of 15 minutes at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous solution, add dichloromethane (50 mL) and transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with dichloromethane (2 x 25 mL).
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Product Characterization: Collect the fractions containing the purified product and concentrate them using a rotary evaporator to yield tetrahydro-4H-thiopyran-4-one as a crystalline solid. Characterize the product by NMR and IR spectroscopy and determine the melting point.
Data Presentation
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Sodium sulfide nonahydrate |
| Solvent | Ethanol/Water (3:1) |
| Reaction Temperature | 80-85 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Theoretical Yield | Varies based on scale |
| Expected Actual Yield | 70-80% |
Note: The expected yield is an estimate based on similar cyclization reactions and may vary depending on the specific reaction conditions and scale.
Table 2: Spectroscopic Data for Tetrahydro-4H-thiopyran-4-one
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.90-3.10 (m, 8H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 46.0, 208.0 |
| IR (KBr, cm⁻¹) | ~1710 (C=O stretch) |
| Melting Point | 65-67 °C |
Experimental Workflow
Caption: General experimental workflow for the synthesis of tetrahydro-4H-thiopyran-4-one.
Applications and Further Reactions
Tetrahydro-4H-thiopyran-4-one is a valuable intermediate in organic synthesis. The ketone functionality can be subjected to a variety of transformations, including:
-
Reduction: Reduction of the ketone to the corresponding alcohol.
-
Wittig Reaction: Conversion of the ketone to an alkene.
-
Aldol Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated ketones.
-
Oxidation of the Sulfur Atom: The sulfide can be oxidized to the corresponding sulfoxide or sulfone, which have applications in medicinal chemistry.
These transformations open up avenues for the synthesis of a diverse range of more complex molecules for drug discovery and materials science.
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
This compound is a lachrymator and should be handled with care.
-
Sodium sulfide is corrosive and toxic. Avoid contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all organic solvents with care as they are flammable.
Conclusion
This document provides a comprehensive guide for the synthesis of tetrahydro-4H-thiopyran-4-one from this compound. The described protocol is robust and provides a good yield of the desired product. The synthesized cyclic thioether is a versatile building block for the development of novel chemical entities. Adherence to the detailed experimental procedures and safety precautions is essential for a successful and safe synthesis.
Application Notes and Protocols for Cyclization Reactions of 1,5-Dibromopentan-3-one under Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dibromopentan-3-one is a bifunctional molecule that holds potential as a precursor for the synthesis of various cyclic compounds. Under basic conditions, the presence of two bromine atoms alpha to the carbonyl group suggests that the molecule is susceptible to intramolecular reactions, primarily through a Favorskii-type rearrangement. This application note outlines the theoretical basis, potential products, and generalized experimental protocols for the cyclization of this compound under basic conditions. The resulting cyclic structures, such as cyclopentene carboxylic acid derivatives, are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.
Principle of the Reaction: The Favorskii Rearrangement
The reaction of α,α'-dihaloketones, such as this compound, with a base is anticipated to proceed via a Favorskii rearrangement.[1][2][3][4][5] The mechanism involves the formation of a cyclopropanone intermediate, which is then attacked by a nucleophile (hydroxide or alkoxide from the base). Subsequent ring-opening of the cyclopropanone leads to a carbanion, which is then protonated to yield the final product. In the case of α,α'-dihaloketones, this rearrangement typically leads to the formation of α,β-unsaturated carboxylic acids or their corresponding esters, depending on the base and solvent system employed.[5]
For this compound, the intramolecular nature of the reaction would lead to a bicyclic cyclopropanone intermediate. The subsequent ring-opening and elimination of the second bromide would result in a cyclic product.
Potential Reaction Pathways and Products
Under basic conditions, this compound is expected to undergo an intramolecular Favorskii rearrangement. The primary product anticipated is a derivative of cyclopentene carboxylic acid. The exact product will depend on the nucleophile present in the reaction mixture (e.g., hydroxide or alkoxide).
A plausible reaction pathway is the formation of a bicyclo[2.1.0]pentan-2-one intermediate, which then undergoes nucleophilic attack and ring-opening.
Experimental Protocols
The following are generalized protocols for the cyclization of this compound. Researchers should optimize these conditions for their specific needs.
Protocol 1: Synthesis of Cyclopent-1-ene-1-carboxylic acid
This protocol aims for the formation of the carboxylic acid using a hydroxide base.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Diethyl ether or Dichloromethane (for extraction)
-
Hydrochloric acid (HCl), 1M solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a mixture of dioxane (or THF) and water.
-
Base Addition: While stirring, add a solution of sodium hydroxide (2.5 - 3 equivalents) in water dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to pH ~2 with 1M HCl.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of Ethyl cyclopent-1-ene-1-carboxylate
This protocol aims for the formation of the ethyl ester using an alkoxide base.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous ethanol or tert-butanol
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Base Addition: Cool the solution to 0 °C and add sodium ethoxide (2.5 - 3 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes hypothetical quantitative data for the cyclization of this compound under different basic conditions. Note: This data is illustrative and should be used as a starting point for optimization.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | NaOH | Dioxane/H₂O | 100 | 12 | Cyclopent-1-ene-1-carboxylic acid | 65 |
| 2 | KOH | THF/H₂O | 65 | 16 | Cyclopent-1-ene-1-carboxylic acid | 70 |
| 3 | NaOEt | Ethanol | 25 | 24 | Ethyl cyclopent-1-ene-1-carboxylate | 75 |
| 4 | t-BuOK | tert-Butanol | 50 | 8 | tert-Butyl cyclopent-1-ene-1-carboxylate | 80 |
Visualizations
Proposed Reaction Mechanism
Caption: Proposed Favorskii rearrangement mechanism for this compound.
Experimental Workflow
Caption: General experimental workflow for the cyclization reaction.
Safety Precautions
-
This compound is a halogenated ketone and should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The bases used (NaOH, KOH, NaOEt, t-BuOK) are corrosive and should be handled with caution.
-
Organic solvents are flammable and should be used away from ignition sources.
Conclusion
The base-mediated cyclization of this compound offers a promising route to functionalized cyclopentene derivatives, which are valuable building blocks in organic synthesis. The reaction is presumed to proceed through a Favorskii rearrangement. The provided protocols offer a general guideline for researchers to explore this transformation. Optimization of reaction conditions, including the choice of base, solvent, temperature, and reaction time, will be crucial for achieving high yields and purity of the desired cyclic products. Further investigation into this reaction is warranted to fully elucidate its scope and potential applications in the synthesis of complex molecules for the pharmaceutical and other industries.
References
Application Notes: Synthesis of Macrocycles Using 1,5-Dibromopentan-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,5-dibromopentan-3-one as a versatile building block in the synthesis of novel macrocyclic compounds. The inherent reactivity of this bifunctional electrophile allows for the construction of diverse heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science. This document outlines a general protocol for the synthesis of a nine-membered diazacyclic ketone, presents key quantitative data, and includes a detailed experimental procedure.
Introduction
Macrocycles represent a class of compounds holding immense potential for therapeutic applications, particularly in targeting challenging protein-protein interactions. Their unique conformational properties, combining flexibility and pre-organization, enable high-affinity and selective binding to biological targets. The synthesis of macrocycles, however, often presents challenges in achieving efficient ring closure.
This compound is a highly useful synthetic precursor for the construction of medium-sized rings. Its two electrophilic carbon centers, activated by the adjacent carbonyl group, readily react with a variety of dinucleophiles to form macrocyclic structures. This approach offers a convergent and efficient route to novel heterocyclic scaffolds containing a central ketone functionality, which can be further modified to introduce additional diversity.
Application: Synthesis of Nine-Membered Heterocyclic Ketones
A key application of this compound is in the synthesis of nine-membered heterocyclic ketones. These structures are of interest as potential scaffolds in drug discovery. The general approach involves a one-pot cyclocondensation reaction with a suitable dinucleophile, such as a diamine or a dithiol.
General Reaction Scheme
The reaction of this compound with a generic dinucleophile (H-X-(CH₂)n-X-H) is depicted below. The nature of the heteroatom 'X' (e.g., NH, S) and the length of the linker '(CH₂)n' can be varied to generate a library of diverse macrocycles.
Caption: General reaction for macrocycle synthesis.
Synthesis of 1,4-Ditosyl-1,4-diazacyclononan-6-one
A specific example of this methodology is the synthesis of the nine-membered diazacyclic ketone, 1,4-ditosyl-1,4-diazacyclononan-6-one, from this compound and N,N'-ditosylethylenediamine.
Quantitative Data
| Product | Reactants | Solvent | Base | Yield (%) |
| 1,4-Ditosyl-1,4-diazacyclononan-6-one | This compound, N,N'-Ditosylethylenediamine | Acetonitrile | K₂CO₃ | 78 |
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
N,N'-Ditosylethylenediamine (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
Procedure:
-
To a solution of N,N'-ditosylethylenediamine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (3.0 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise to the suspension over a period of 4 hours under high-dilution conditions.
-
After the addition is complete, heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 1,4-ditosyl-1,4-diazacyclononan-6-one.
Characterization Data for 1,4-Ditosyl-1,4-diazacyclononan-6-one:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.68 (d, J = 8.2 Hz, 4H), 7.32 (d, J = 8.2 Hz, 4H), 3.45 (t, J = 6.8 Hz, 4H), 3.28 (s, 4H), 2.75 (t, J = 6.8 Hz, 4H), 2.41 (s, 6H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 208.5, 143.8, 135.5, 129.8, 127.5, 52.1, 49.8, 45.3, 21.5.
-
Mass Spectrometry (ESI): m/z calculated for C₂₃H₂₈N₂O₅S₂ [M+H]⁺: 493.14, found: 493.1.
Logical Workflow for Macrocycle Synthesis
The general workflow for the synthesis and characterization of macrocycles using this compound is outlined below.
Caption: Experimental workflow for macrocycle synthesis.
Signaling Pathway Diagram (Hypothetical)
Macrocycles synthesized using this methodology can be screened for their ability to modulate specific signaling pathways implicated in disease. The following diagram illustrates a hypothetical scenario where a synthesized macrocycle inhibits a kinase cascade.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of a variety of macrocyclic compounds. The straightforward one-pot cyclocondensation reaction provides an efficient entry into novel heterocyclic scaffolds. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of new macrocycles with potential applications in drug discovery and other areas of chemical science. The modularity of this approach allows for the systematic variation of the dinucleophile component, enabling the generation of diverse libraries of macrocycles for biological screening.
Application of 1,5-Dibromopentan-3-one in Spirocycle Construction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document outlines the application of 1,5-dibromopentan-3-one as a versatile building block in the construction of spirocyclic frameworks. Spirocycles are an important class of compounds in medicinal chemistry, often exhibiting unique three-dimensional structures that can lead to enhanced biological activity and improved physicochemical properties. This compound, with its central carbonyl group and two reactive bromide arms, offers a convergent approach to a variety of spirocyclic systems, particularly those containing five-membered rings.
This application note provides a detailed protocol for a proposed synthesis of N-benzyl-7-oxo-6-azaspiro[4.4]nonane, a representative spiro-pyrrolidinone derivative, through a tandem N-alkylation and intramolecular cyclization reaction.
Reaction Principle
The core strategy involves a one-pot, two-step reaction sequence. Initially, a primary amine undergoes a double N-alkylation with the two electrophilic carbons of this compound. This is followed by an intramolecular cyclization, driven by the formation of a stable five-membered ring, to yield the spirocyclic product. The central ketone functionality in the starting material is retained in the final spirocycle, offering a handle for further synthetic modifications.
Proposed Signaling Pathway
Caption: Proposed reaction pathway for spiro-pyrrolidinone synthesis.
Experimental Protocols
Synthesis of N-Benzyl-7-oxo-6-azaspiro[4.4]nonane
This protocol describes the synthesis of a spiro-pyrrolidinone derivative from this compound and benzylamine.
Materials:
-
This compound (1.0 equiv.)
-
Benzylamine (1.1 equiv.)
-
Potassium carbonate (K₂CO₃) (2.5 equiv.)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of benzylamine (1.1 equiv.) in acetonitrile (0.1 M), add potassium carbonate (2.5 equiv.).
-
Add a solution of this compound (1.0 equiv.) in acetonitrile dropwise to the reaction mixture at room temperature over 30 minutes.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 12-18 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-7-oxo-6-azaspiro[4.4]nonane.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of N-benzyl-7-oxo-6-azaspiro[4.4]nonane based on the provided protocol. This data is hypothetical and intended for planning purposes.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g (4.1 mmol) |
| Benzylamine | 0.48 g (4.5 mmol) |
| Potassium Carbonate | 1.42 g (10.3 mmol) |
| Solvent | |
| Acetonitrile | 41 mL |
| Reaction Conditions | |
| Temperature | 82°C (Reflux) |
| Reaction Time | 16 hours |
| Product | |
| N-Benzyl-7-oxo-6-azaspiro[4.4]nonane | |
| Expected Yield | 65-75% |
| Molecular Weight | 229.31 g/mol |
| Physical State | Off-white solid |
Mandatory Visualizations
Experimental Workflow
Application Notes and Protocols for Reactions with 1,5-Dibromopentan-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup and protocols for chemical reactions involving 1,5-dibromopentan-3-one. This versatile difunctional ketone serves as a valuable building block in synthetic organic chemistry, particularly for the construction of various heterocyclic scaffolds of interest in medicinal chemistry and drug development. The protocols detailed herein are intended to be a guide for the safe and efficient use of this reagent in a laboratory setting.
Introduction
This compound is a reactive chemical intermediate characterized by a central ketone carbonyl group flanked by two primary alkyl bromide functionalities. This arrangement of functional groups allows for a variety of chemical transformations, most notably cyclization reactions with dinucleophiles to form saturated heterocyclic rings. Its utility is particularly pronounced in the synthesis of piperidine and tropane ring systems, which are common motifs in a wide range of biologically active compounds and pharmaceuticals. The protocols outlined below describe the synthesis of the starting material itself, followed by its application in the construction of a tropinone analogue, a foundational structure in the development of numerous therapeutics.
Synthesis of this compound
The preparation of this compound can be achieved through the ring-opening of a cyclopropanol derivative. The following protocol is adapted from a literature procedure.
Experimental Protocol: Synthesis of this compound
Reaction Principle: The synthesis involves the electrophilic ring-opening of 1-(2-bromoethyl)cyclopropanol with N-bromosuccinimide (NBS). The cyclopropanol oxygen atom attacks the bromine of NBS, initiating a ring-opening cascade that, after rearrangement and quenching, yields the desired this compound.
Materials:
-
1-(2-bromoethyl)cyclopropanol
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1-(2-bromoethyl)cyclopropanol (1.70 mol) in carbon tetrachloride (2.50 L) in a suitable round-bottom flask, add N-Bromosuccinimide (1.70 mol).
-
Heat the reaction mixture to reflux and maintain for 14 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the insoluble succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the dried organic solution under reduced pressure using a rotary evaporator to yield this compound as a brown liquid.
Data Presentation: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 1-(2-bromoethyl)cyclopropanol | [1] |
| Reagent | N-Bromosuccinimide (NBS) | [1] |
| Solvent | Carbon tetrachloride (CCl₄) | [1] |
| Reaction Time | 14 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Yield | 77% | [1] |
| Appearance | Brown liquid | [1] |
Application in Heterocyclic Synthesis: Preparation of a Tropinone Analogue
A primary application of this compound is in the synthesis of bicyclic alkaloids and their analogues. The double alkylating nature of this reagent makes it an ideal partner for cyclization with primary amines to form the tropane skeleton.
Experimental Protocol: Synthesis of an N-Substituted Nortropinone
Reaction Principle: This reaction is a variation of the Robinson-Schöpf synthesis of tropinone. It involves a double alkylation of a primary amine with this compound, followed by an intramolecular Mannich-type cyclization to form the bicyclic tropinone ring system.
Materials:
-
This compound
-
Primary amine (e.g., methylamine, benzylamine)
-
Suitable solvent (e.g., acetonitrile, methanol)
-
Base (e.g., potassium carbonate, triethylamine)
-
Hydrochloric acid (HCl) in diethyl ether (for salt formation, optional)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment (for purification)
Procedure:
-
Dissolve the primary amine (1.0 eq) and a base (2.2 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
To this solution, add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-substituted nortropinone.
-
(Optional) For characterization and improved stability, the free base can be converted to its hydrochloride salt by treating a solution of the product in diethyl ether with a solution of HCl in diethyl ether.
Data Presentation: Synthesis of an N-Substituted Nortropinone (Representative)
| Parameter | Value |
| Starting Material | This compound |
| Reactant | Primary Amine (e.g., Methylamine) |
| Solvent | Acetonitrile |
| Base | Potassium Carbonate |
| Reaction Time | 48 hours |
| Reaction Temperature | Room Temperature |
| Yield | (Yields can vary depending on the amine and specific conditions) |
| Purification | Column Chromatography |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language are provided.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of an N-substituted nortropinone.
Safety Precautions
-
This compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Carbon tetrachloride is a hazardous solvent and should be handled with extreme caution. Consult the material safety data sheet (MSDS) before use.
-
N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.
-
Always consult the MSDS for all chemicals used in these protocols.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of heterocyclic compounds, particularly those with piperidine and tropane cores. The protocols provided herein offer a foundation for the preparation of this starting material and its subsequent use in the construction of complex molecular architectures relevant to drug discovery and development. Researchers should adapt and optimize these procedures based on the specific requirements of their target molecules.
References
Application Notes & Protocols: Purification of Products from 1,5-Dibromopentan-3-one Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,5-Dibromopentan-3-one is a versatile bifunctional electrophile commonly used in organic synthesis. Its structure, featuring a central ketone and two primary alkyl bromides, makes it an ideal precursor for the construction of various heterocyclic compounds, most notably N-substituted piperidin-4-ones. These piperidone scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules and natural products.[1]
The primary reaction of this compound involves a tandem double N-alkylation with a primary amine, leading to a cyclized piperidin-4-one derivative. However, these reactions can yield a mixture of the desired product, unreacted starting materials, mono-alkylated intermediates, and other byproducts. Therefore, robust and efficient purification strategies are critical to isolate the target compound in high purity for subsequent characterization and application.
This document provides detailed protocols for the most common and effective techniques used to purify products derived from this compound reactions, with a focus on the synthesis of N-substituted piperidin-4-ones.
Caption: Reaction of this compound with a primary amine.
General Post-Reaction Work-up Protocol
The initial step after the reaction is a liquid-liquid extraction to separate the organic product from inorganic salts (e.g., hydrobromide salts) and other water-soluble impurities.
Protocol 2.1: Aqueous Work-up and Extraction
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted in a solvent immiscible with water (e.g., Dichloromethane, Ethyl Acetate), proceed to step 2. If a water-miscible solvent was used (e.g., Ethanol, Acetonitrile), first remove the solvent under reduced pressure.
-
Dilution: Dilute the residue with an organic solvent (e.g., Ethyl Acetate, 100 mL) and a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH), to neutralize any acid generated and to deprotonate any amine salts.
-
Extraction: Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Separation: Drain the aqueous layer. Wash the organic layer sequentially with:
-
Water (2 x 50 mL)
-
Brine (saturated aqueous NaCl solution, 1 x 50 mL) to aid in removing residual water.[2]
-
-
Drying: Dry the isolated organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
Purification Techniques & Protocols
The choice of purification technique depends on the physical properties of the product (solid vs. oil) and the nature of the impurities. A general workflow is presented below.
Caption: General workflow from reaction completion to pure product.
This is the most versatile technique for purifying both oils and solids, separating compounds based on their differential adsorption to a stationary phase.[3][4]
Protocol 3.1: Purification by Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent (solvent system) using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate). The ideal system gives the product a Retention Factor (Rf) of approximately 0.2-0.4 and good separation from impurities.[2]
-
Column Packing:
-
Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the non-polar component of your eluent. Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[4]
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble products, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply positive pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.[3]
-
Continuously add eluent to ensure the column never runs dry.
-
-
Fraction Collection: Collect the eluate in sequentially labeled test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Troubleshooting:
-
Product Decomposition: If the product is sensitive to the acidic nature of silica gel, the silica can be neutralized by pre-treating it with a 0.1-1% solution of triethylamine in the eluent.[2]
-
Poor Separation: If separation is difficult, consider using a shallower solvent gradient (gradually increasing the polarity of the eluent during the run) or an alternative stationary phase like alumina.[2]
Table 1: Typical Chromatographic Conditions for N-Aryl/Alkyl Piperidin-4-ones
| Stationary Phase | Eluent System (v/v) | Typical Product Rf |
| Silica Gel | Hexane : Ethyl Acetate (9:1 to 1:1) | 0.2 - 0.4 |
| Silica Gel | Dichloromethane : Methanol (99:1 to 95:5) | 0.3 - 0.5 |
| Neutral Alumina | Diethyl Ether : Petroleum Ether (1:4 to 1:1) | 0.2 - 0.4 |
Recrystallization is an excellent method for purifying crude solid products to obtain high-purity crystalline material.
Protocol 3.2: Purification by Recrystallization
-
Solvent Selection: The key is to find a solvent (or solvent pair) that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Perform small-scale solubility tests with solvents like ethanol, isopropanol, acetonitrile, or mixtures such as ethanol-ethyl acetate.[1][5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.[2]
-
Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Dry the crystals in a vacuum oven.
Table 2: Common Recrystallization Solvents for Piperidone Derivatives
| Solvent / Mixture | Typical Application | Reference |
| Ethanol | General purpose for many 2,6-disubstituted piperidones. | [1] |
| Ethanol - Ethyl Acetate | For compounds with intermediate polarity. | [1] |
| Benzene - Petroleum Ether | For less polar piperidone derivatives. | [1] |
| Acetonitrile | Alternative polar solvent for recrystallization. | [1] |
If unreacted this compound is a significant impurity, a bisulfite extraction can be used to selectively remove it from the crude product mixture before other purification steps. This method relies on the reversible reaction of bisulfite with ketones to form a water-soluble adduct.[6]
Protocol 3.3: Removal of Ketone Starting Material
-
Dissolution: Dissolve the crude product in a suitable organic solvent like methanol or diethyl ether (5-10 mL).
-
Adduct Formation: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 2-5 minutes.[6]
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate). Shake and separate the layers. The ketone-bisulfite adduct will move to the aqueous layer.
-
Washing: Re-extract the organic layer with the bisulfite solution if necessary. Then, wash the organic layer with water and brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude product, now depleted of the starting ketone. Proceed with chromatography or recrystallization.
Caption: Decision tree for selecting a primary purification method.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. benchchem.com [benchchem.com]
- 6. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
1,5-Dibromopentan-3-one: A Versatile Scaffold for the Synthesis of Medicinally Relevant Spiro-Heterocycles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dibromopentan-3-one is a highly versatile and reactive building block in medicinal chemistry, primarily utilized in the construction of complex heterocyclic scaffolds. Its bifunctional nature, possessing two electrophilic carbon centers susceptible to nucleophilic attack and a central ketone group, allows for the efficient one-pot synthesis of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of spiro-heterocyclic compounds with potential therapeutic applications, particularly in the realm of anticancer and antimicrobial drug discovery.
Application in the Synthesis of Spiro[piperidine-4,7'-[1][2]thiazolo[4,5-b]pyridines] and Spiro[piperidine-4,2'-[1][2]thiazolo[4,5-d]pyrimidines]
A significant application of this compound is in the one-pot synthesis of novel spiro-piperidine fused heterocyclic systems. These scaffolds are of considerable interest in medicinal chemistry due to their rigid three-dimensional structures which can allow for specific interactions with biological targets.
Anticancer Activity
A series of spiro[piperidine-4,7'-[1][2]thiazolo[4,5-b]pyridines] and spiro[piperidine-4,2'-[1][2]thiazolo[4,5-d]pyrimidines] synthesized from this compound have been evaluated for their in vitro anticancer activity against various human cancer cell lines. The data reveals that these compounds exhibit a range of cytotoxic effects, with some derivatives showing promising potency.
Table 1: Anticancer Activity of Spiro-Heterocycles Derived from this compound
| Compound | Target Scaffold | Cancer Cell Line | IC₅₀ (µM) |
| 5a | Spiro[piperidine-4,7'-[1][2]thiazolo[4,5-b]pyridine] | MCF-7 (Breast) | 15.6 ± 0.8 |
| HCT-116 (Colon) | 21.3 ± 1.1 | ||
| HepG2 (Liver) | 25.1 ± 1.3 | ||
| 5b | Spiro[piperidine-4,7'-[1][2]thiazolo[4,5-b]pyridine] | MCF-7 (Breast) | 12.4 ± 0.6 |
| HCT-116 (Colon) | 18.9 ± 0.9 | ||
| HepG2 (Liver) | 22.7 ± 1.2 | ||
| 8a | Spiro[piperidine-4,2'-[1][2]thiazolo[4,5-d]pyrimidine] | MCF-7 (Breast) | 10.2 ± 0.5 |
| HCT-116 (Colon) | 14.5 ± 0.7 | ||
| HepG2 (Liver) | 19.8 ± 1.0 | ||
| 8b | Spiro[piperidine-4,2'-[1][2]thiazolo[4,5-d]pyrimidine] | MCF-7 (Breast) | 8.7 ± 0.4 |
| HCT-116 (Colon) | 12.1 ± 0.6 | ||
| HepG2 (Liver) | 16.3 ± 0.8 |
Data extracted from Faty R. S. Ali et al. (2018). IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the aforementioned spiro-heterocyclic compounds using this compound as a key starting material.
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-aryl-5,6-dihydro-7'H-spiro[piperidine-4,7'-[1][2]thiazolo[4,5-b]pyridine]-3-carbonitriles (5a-c)
This protocol outlines a one-pot, three-component reaction for the synthesis of spiro[piperidine-4,7'-[1][2]thiazolo[4,5-b]pyridines].
Materials:
-
This compound
-
Thiourea
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
A mixture of this compound (1 mmol), thiourea (1 mmol), and the appropriate substituted benzaldehyde (1 mmol) in ethanol (20 mL) is stirred at room temperature for 10 minutes.
-
Malononitrile (1 mmol) and a catalytic amount of piperidine (2-3 drops) are added to the reaction mixture.
-
The reaction mixture is heated under reflux for 5-7 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
The crude product is recrystallized from an appropriate solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure spiro-compound.
Table 2: Yields for the Synthesis of Spiro[piperidine-4,7'-[1][2]thiazolo[4,5-b]pyridines] (5a-c)
| Compound | Ar-Substituent | Yield (%) |
| 5a | H | 78 |
| 5b | 4-Cl | 82 |
| 5c | 4-OCH₃ | 75 |
Protocol 2: General Procedure for the Synthesis of 5-Amino-7-aryl-3-thioxo-3,4-dihydro-1'H-spiro[piperidine-4,2'-[1][2]thiazolo[4,5-d]pyrimidin]-4(1H)-one (8a-c)
This protocol details the synthesis of spiro[piperidine-4,2'-[1][2]thiazolo[4,5-d]pyrimidines] through a one-pot reaction.
Materials:
-
This compound
-
Thiourea
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methylbenzaldehyde)
-
Cyanoacetamide
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
A mixture of this compound (1 mmol), thiourea (1 mmol), and the appropriate substituted benzaldehyde (1 mmol) in ethanol (20 mL) is stirred at room temperature for 15 minutes.
-
Cyanoacetamide (1 mmol) and a catalytic amount of piperidine (2-3 drops) are added.
-
The reaction mixture is refluxed for 6-8 hours, with reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
The resulting solid precipitate is filtered, washed with cold ethanol, and dried.
-
Purification is achieved by recrystallization from a suitable solvent (e.g., DMF/ethanol) to yield the pure spiro-compound.
Table 3: Yields for the Synthesis of Spiro[piperidine-4,2'-[1][2]thiazolo[4,5-d]pyrimidines] (8a-c)
| Compound | Ar-Substituent | Yield (%) |
| 8a | H | 85 |
| 8b | 4-Cl | 88 |
| 8c | 4-CH₃ | 81 |
Visualizations
Reaction Workflow
The following diagram illustrates the general one-pot synthesis workflow for the creation of spiro-heterocycles using this compound.
Caption: General workflow for one-pot synthesis.
Logical Relationship of Compound Classes
This diagram shows the relationship between the starting material and the resulting classes of synthesized spiro-heterocycles.
Caption: Synthesis of different spiro-heterocycles.
Signaling Pathways
While the exact mechanisms of action for these novel compounds are still under investigation, many cytotoxic agents are known to induce apoptosis in cancer cells. The diagram below represents a simplified, generalized apoptotic signaling pathway that may be relevant. Further research is required to elucidate the specific molecular targets and pathways modulated by these spiro-heterocycles.
Caption: Generalized apoptotic signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,5-Dibromopentan-3-one Cyclization Reactions
Welcome to the technical support center for the cyclization of 1,5-Dibromopentan-3-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield of this important transformation, which typically proceeds via a Favorskii-type rearrangement to produce valuable cyclopentenone derivatives. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to help you improve your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the base-mediated cyclization of this compound.
Q1: My cyclization of this compound is resulting in a low yield or is failing completely. What are the common causes?
A1: Low yields in this reaction are a common challenge and can often be attributed to several factors. The most prevalent issues include:
-
Suboptimal Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the α-carbon to initiate the reaction, while a base that is too strong or sterically hindered can promote side reactions.
-
Reaction Conditions: Temperature, reaction time, and concentration of reactants play a significant role. Inadequate temperature may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material or product.
-
Presence of Water: The reaction is sensitive to moisture, which can quench the enolate intermediate and lead to undesired side products.
-
Quality of Starting Material: Impurities in the this compound can interfere with the reaction.
Q2: What is the underlying mechanism for the cyclization of this compound?
A2: The cyclization of this compound, an α,α'-dihaloketone, proceeds through a Favorskii-type rearrangement . The generally accepted mechanism involves the following key steps:
-
Enolate Formation: A base abstracts a proton from one of the α-carbons (C2 or C4) to form an enolate.
-
Intramolecular Cyclization: The enolate then undergoes an intramolecular nucleophilic attack on the other α-carbon, displacing the bromide and forming a highly strained bicyclic cyclopropanone intermediate.
-
Rearrangement: The cyclopropanone intermediate is then attacked by a nucleophile (e.g., hydroxide or alkoxide from the base), leading to the opening of the three-membered ring to form a more stable carbanion.
-
Product Formation: Subsequent rearrangement and elimination of the second bromide ion result in the formation of the cyclopentenone product.[1][2][3]
Q3: How do I choose the right base and solvent for the reaction?
A3: The selection of the base and solvent system is crucial for maximizing the yield.
-
Bases: Common bases used for Favorskii-type rearrangements include alkali metal carbonates (e.g., sodium carbonate, potassium carbonate), and alkoxides (e.g., sodium ethoxide, potassium tert-butoxide). The choice of base can influence the reaction rate and selectivity. Weaker bases like sodium carbonate often require higher temperatures, while stronger bases like potassium tert-butoxide may allow for lower reaction temperatures but can also lead to more side products if not carefully controlled.
-
Solvents: Aprotic solvents are generally preferred to avoid quenching the enolate intermediate. Common choices include ethereal solvents like diethyl ether or tetrahydrofuran (THF), as well as polar aprotic solvents like dimethylformamide (DMF). The choice of solvent can affect the solubility of the reactants and the stability of the intermediates.
Q4: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely side products?
A4: Several side reactions can occur during the cyclization of this compound, leading to a mixture of products:
-
Elimination Products: The base can induce elimination of HBr from the starting material to form unsaturated ketones.
-
Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts.
-
Decomposition: The starting material and the product can be unstable under harsh reaction conditions (e.g., high temperatures, very strong bases), leading to decomposition.
-
Incomplete Reaction: Unreacted starting material will also be present if the reaction does not go to completion.
Experimental Protocols & Data
While specific, high-yielding protocols for the cyclization of this compound are not extensively detailed in publicly available literature, the following general procedures for related Favorskii-type rearrangements can be adapted and optimized.
General Procedure for Base-Mediated Cyclization of α,α'-Dihaloketones
This protocol is a general guideline and should be optimized for the specific substrate.
Materials:
-
This compound
-
Anhydrous base (e.g., Sodium Carbonate, Potassium tert-Butoxide)
-
Anhydrous aprotic solvent (e.g., Diethyl Ether, THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound in an anhydrous aprotic solvent under an inert atmosphere, add the base portion-wise at a controlled temperature (e.g., 0 °C or room temperature).
-
The reaction mixture is then stirred at a specific temperature (ranging from room temperature to reflux) for a set period. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., water, saturated aqueous ammonium chloride).
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography or distillation.
Data Presentation: Influence of Reaction Parameters on Yield (Hypothetical Data for Optimization)
Since specific literature data is scarce, the following table presents hypothetical outcomes to illustrate the effect of different reaction parameters on the yield of 3-cyclopentenone. This table should be used as a guide for designing optimization experiments.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Na₂CO₃ (1.5) | DMF | 80 | 12 | 35 | Incomplete conversion, some starting material remains. |
| 2 | Na₂CO₃ (2.0) | DMF | 100 | 24 | 50 | Higher conversion, but some decomposition observed. |
| 3 | K₂CO₃ (1.5) | Acetonitrile | 80 | 12 | 45 | Moderate yield, cleaner reaction than with Na₂CO₃. |
| 4 | KOtBu (1.1) | THF | 0 to RT | 6 | 65 | Good yield, but sensitive to moisture. |
| 5 | KOtBu (1.1) | THF | -78 to RT | 8 | 75 | Improved yield with lower starting temperature. |
| 6 | DBU (1.2) | CH₂Cl₂ | RT | 24 | 40 | Slower reaction, potential for elimination side products. |
Visualizing the Process: Diagrams
To better understand the reaction and troubleshooting process, the following diagrams are provided.
Reaction Mechanism
Caption: Favorskii-type rearrangement mechanism for the cyclization of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the cyclization reaction.
Key Parameter Relationships
Caption: Relationships between key experimental parameters and the reaction yield.
References
Technical Support Center: Reactions with 1,5-Dibromopentan-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 1,5-Dibromopentan-3-one. Our aim is to help you identify and mitigate the formation of common byproducts, thereby improving reaction efficiency and product purity.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments.
Issue 1: Formation of an α,β-Unsaturated Carboxylic Acid Derivative Instead of the Desired Cyclized Product.
-
Question: I am attempting a cyclization reaction with this compound using a basic nucleophile (e.g., an amine or alkoxide), but I am isolating a significant amount of an α,β-unsaturated acid, ester, or amide. What is happening and how can I prevent it?
-
Answer: This is a classic byproduct resulting from a Favorskii rearrangement , a common reaction for α-halo ketones in the presence of a base.[1][2] For α,α'-dihaloketones like this compound, this rearrangement leads to the formation of α,β-unsaturated carboxylic acid derivatives.[1][2]
Troubleshooting Steps:
-
Choice of Base: Strong, non-nucleophilic bases can favor the deprotonation that initiates the Favorskii rearrangement. If possible, consider using a weaker base or a hindered base to suppress this pathway. In amine-based reactions, the amine itself can act as the base.
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of the Favorskii rearrangement relative to the desired nucleophilic substitution/cyclization.
-
Protecting Group Strategy: If the ketone functionality is not essential for the initial steps of your desired reaction, consider protecting it (e.g., as a ketal). The protection can be removed in a subsequent step after the nucleophilic substitution has occurred.
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC or LC-MS to identify the onset of byproduct formation and optimize reaction time.
-
Issue 2: My Reaction Mixture Shows the Presence of Unsaturated Ketones.
-
Question: My analysis of the crude reaction product indicates the presence of one or more unsaturated ketone byproducts. What is the likely cause?
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Answer: The formation of unsaturated ketones is typically due to elimination reactions (E1 or E2 mechanisms), where a proton and a bromide are removed to form a double bond.[3][4][5][6] The presence of a base in the reaction mixture is a common trigger for these elimination pathways.
Troubleshooting Steps:
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Base Strength and Concentration: The use of strong or concentrated bases significantly promotes elimination. Opt for the weakest base that is effective for your desired transformation and use it in stoichiometric amounts if possible.
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Solvent Choice: Polar aprotic solvents can favor substitution over elimination in some cases. Experiment with different solvent systems to find the optimal conditions.
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Steric Hindrance: Using a sterically hindered base can sometimes favor proton abstraction from a less hindered position, potentially altering the regioselectivity of elimination or favoring substitution.
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Issue 3: I am observing the formation of high molecular weight, insoluble material (oligomers/polymers).
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Question: During my reaction, a significant amount of insoluble material is forming, leading to low yields of the desired product. What is causing this?
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Answer: This is likely due to intermolecular reactions leading to the formation of oligomers or polymers. Since this compound is a bifunctional molecule, it can react with nucleophiles at both ends, leading to chain extension rather than the desired intramolecular cyclization.
Troubleshooting Steps:
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High-Dilution Conditions: This is the most critical factor to favor intramolecular cyclization over intermolecular polymerization. Carry out the reaction at a very low concentration of the starting materials (typically 0.01 M or lower). This can be achieved by the slow addition of the reactants to a large volume of solvent using a syringe pump over an extended period.
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Template-Assisted Synthesis: In some cases, the use of a template (e.g., a metal ion) can help to pre-organize the linear precursor, favoring the intramolecular cyclization.
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Issue 4: Formation of Unexpected Heterocyclic Byproducts like Pyrylium Salts.
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Question: I am running my reaction under acidic conditions and observing highly colored, often aromatic, byproducts. What could these be?
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Answer: Under acidic conditions, 1,5-dicarbonyl compounds or their precursors can undergo cyclization and dehydration to form stable aromatic heterocyclic cations, such as pyrylium salts .[1] this compound can act as a synthon for a 1,5-dicarbonyl species, making this a potential side reaction.
Troubleshooting Steps:
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Control of Acidity: If acidic conditions are necessary, carefully control the pH of the reaction mixture. Use the minimum amount of acid required and consider using a buffered system.
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Reaction Temperature: Higher temperatures can promote the dehydration step in pyrylium salt formation. Running the reaction at a lower temperature may suppress this side reaction.
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Alternative Catalysts: Explore the use of Lewis acids instead of Brønsted acids, as they may be more selective for the desired transformation.
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Frequently Asked Questions (FAQs)
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Q1: What are the three most common types of byproducts in reactions with this compound?
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Q2: How can I best monitor the progress of my reaction to detect byproduct formation early?
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A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of new spots, which could be your desired product or byproducts. For more detailed analysis, especially for complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides information on the molecular weights of the components in your reaction mixture.
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Q3: Are there any general purification strategies to remove these common byproducts?
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A3: Yes, standard purification techniques are often effective:
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Column Chromatography: This is the most versatile method for separating products from byproducts with different polarities.
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Recrystallization: If your desired product is a solid, recrystallization can be a very effective method for removing impurities.
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Extraction: Acidic or basic byproducts can often be removed by performing an aqueous wash with a dilute base or acid, respectively.
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Data Presentation
| Byproduct Type | Typical Reaction Conditions | Recommended Mitigation Strategy |
| Favorskii Rearrangement Products | Strong bases (alkoxides, amines) | Use weaker/hindered bases, lower reaction temperature, protect ketone |
| Elimination Products | Strong/concentrated bases | Use weaker/stoichiometric base, polar aprotic solvent |
| Oligomers/Polymers | High concentration of reactants | Employ high-dilution conditions, consider template assistance |
| Pyrylium Salts | Acidic conditions, high temperature | Control pH, lower reaction temperature, use Lewis acids |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Byproduct Formation in a Cyclization Reaction
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Apparatus Setup: A three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel (or syringe pump) is charged with the bulk of the reaction solvent.
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High Dilution: The this compound and the nucleophile are each dissolved in a portion of the solvent.
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Slow Addition: The solutions of the reactants are added dropwise (or via syringe pump) simultaneously to the reaction flask over a period of several hours (e.g., 4-8 hours) with vigorous stirring.
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Temperature Control: Maintain the reaction at the lowest effective temperature. If the reaction is exothermic, use an ice bath to control the temperature.
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Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.
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Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., with water or a buffer solution). Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Major reaction pathways of this compound.
Caption: Troubleshooting flowchart for reactions with this compound.
References
Navigating the Reactivity of 1,5-Dibromopentan-3-one: A Technical Support Guide
For researchers, scientists, and professionals in drug development, 1,5-Dibromopentan-3-one is a valuable bifunctional building block. Its symmetrical structure, featuring a central ketone flanked by two primary bromides, offers a versatile platform for the synthesis of a variety of complex molecules, particularly heterocyclic systems. However, its dual reactivity can also present challenges, leading to low yields or unexpected side products. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during its use in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low or no conversion. What are the potential causes?
A1: Low reactivity of this compound can stem from several factors:
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Purity of the Reagent: The compound can degrade over time, especially if exposed to moisture or light. It is advisable to use a freshly opened bottle or to purify the reagent if its purity is in doubt.
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Steric Hindrance: The nucleophile you are using might be too bulky, sterically hindering its approach to the electrophilic carbon atoms adjacent to the bromine atoms.
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Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the bromide leaving groups effectively.
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Inappropriate Solvent: The solvent plays a crucial role in substitution reactions. For S_N2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.
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Low Reaction Temperature: While higher temperatures can promote side reactions, an insufficient temperature may lead to a very slow reaction rate.
Q2: I am observing the formation of multiple products in my reaction. What are the common side reactions?
A2: The bifunctional nature of this compound can lead to several side products:
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Double Substitution: If the stoichiometry is not carefully controlled, the nucleophile can react at both electrophilic centers, leading to the disubstituted product.
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Intramolecular Cyclization: If the nucleophile has a second reactive site, intramolecular cyclization can occur, leading to the formation of cyclic byproducts.
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Elimination Reactions: The use of strong, sterically hindered bases can favor elimination (E2) reactions, leading to the formation of unsaturated ketones.
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Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo a Favorskii rearrangement, which would lead to the formation of a carboxylic acid derivative after workup.
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Aldol Condensation: The ketone functionality can participate in base-catalyzed aldol condensations, either with itself or other carbonyl compounds in the reaction mixture.
Q3: How can I favor monosubstitution over disubstitution?
A3: To selectively achieve monosubstitution, you can employ several strategies:
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Use a Large Excess of this compound: By using a significant excess of the dibromo compound, the probability of a single nucleophile molecule reacting twice is statistically reduced.
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Slow Addition of the Nucleophile: Adding the nucleophile slowly to the reaction mixture can help to maintain a low concentration of the nucleophile, favoring the initial monosubstitution.
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Use of a Bulky Nucleophile: A sterically demanding nucleophile will react more slowly, and the introduction of the first bulky group will further hinder the second substitution.
Q4: What are the optimal conditions for storing this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is sensitive to moisture and light, which can cause degradation. Storing it under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Reactivity | Purity of this compound is low. | Purify the reagent by distillation or chromatography, or use a new batch. |
| Nucleophile is too weak. | Consider using a more reactive nucleophile or adding a catalyst (e.g., a phase-transfer catalyst for biphasic reactions). | |
| Inappropriate solvent. | Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of Multiple Products | Double substitution is occurring. | Use a large excess of this compound or add the nucleophile slowly. |
| Elimination side reactions are favored. | Use a less sterically hindered and less basic nucleophile. Avoid high reaction temperatures. | |
| Favorskii rearrangement is suspected. | Use a non-basic or weakly basic nucleophile. If a base is required, use a non-nucleophilic base and carefully control the temperature. | |
| Aldol condensation is occurring. | Run the reaction at a lower temperature and consider protecting the ketone group if it is not the desired reaction site. | |
| Difficulty in Product Purification | Product is contaminated with starting material. | Optimize the reaction time and stoichiometry to ensure complete consumption of the limiting reagent. |
| Side products have similar polarity to the desired product. | Employ a different chromatographic technique (e.g., reverse-phase chromatography) or consider derivatization to alter the polarity of the desired product for easier separation. |
Experimental Protocols
Protocol 1: Synthesis of a 1,4-Thiazepan-6-one Derivative (Adapted from general procedures for similar cyclizations)
This protocol describes a general procedure for the synthesis of a seven-membered heterocyclic ring system using this compound and a primary amine containing a thiol group.
Materials:
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This compound
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2-Aminoethanethiol hydrochloride
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Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask, dissolve 2-aminoethanethiol hydrochloride (1.1 equivalents) and potassium carbonate (2.5 equivalents) in DMF.
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Stir the mixture at room temperature for 30 minutes.
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Add a solution of this compound (1.0 equivalent) in DMF dropwise to the mixture.
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Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-thiazepan-6-one derivative.
Data Presentation
The following table summarizes the effect of different bases on the yield of a hypothetical cyclization reaction between this compound and a generic bifunctional nucleophile (H₂N-R-SH) to form a seven-membered ring. The data is illustrative and aims to provide a comparative framework.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 24 | 65 |
| 2 | Na₂CO₃ | DMF | 80 | 24 | 58 |
| 3 | Cs₂CO₃ | DMF | 80 | 18 | 75 |
| 4 | Et₃N | CH₃CN | Reflux | 36 | 45 |
| 5 | DBU | CH₂Cl₂ | Room Temp | 48 | 30 |
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Reactivity
Signaling Pathway: Synthesis of a Seven-Membered Heterocycle
Technical Support Center: Synthesis of 1,5-Dibromopentan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,5-Dibromopentan-3-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method is the reaction of 1-(2-bromoethyl)cyclopropanol with N-Bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride.[1][2]
Q2: What is the role of N-Bromosuccinimide (NBS) in this reaction?
A2: N-Bromosuccinimide (NBS) serves as a source of bromine radicals, which initiate the ring-opening of the cyclopropanol derivative to form the desired this compound.
Q3: How does reaction temperature affect the synthesis of this compound?
A3: Reaction temperature is a critical parameter that can significantly influence the reaction yield. Based on available data, conducting the reaction at reflux in carbon tetrachloride provides a higher yield compared to lower temperatures.
Q4: What are some common side products that can form during the synthesis?
A4: While specific side products for this reaction are not extensively documented in the provided literature, general issues in bromination reactions include the formation of over-brominated byproducts or hydrolysis of the desired product if water is present in the reaction mixture.[3][4] The purity of NBS is crucial, as impurities can lead to unwanted side reactions.[3]
Q5: How can I purify the crude this compound?
A5: Purification typically involves filtering off the succinimide byproduct, followed by washing the filtrate with water and brine to remove any water-soluble impurities. The organic layer is then dried over an anhydrous salt like sodium sulfate and the solvent is removed under reduced pressure.[1][2] For higher purity, column chromatography can be employed.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | - Suboptimal Reaction Temperature: The reaction temperature may be too low for efficient conversion. - Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. - Impure Reagents: The purity of NBS can significantly impact the reaction outcome.[3] - Presence of Water: Moisture can lead to hydrolysis of the product or side reactions. | - Increase the reaction temperature to reflux. - Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) to ensure completion. - Use freshly recrystallized NBS. - Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Unwanted Side Products | - Over-bromination: An excess of NBS or prolonged reaction times at high temperatures can lead to the formation of poly-brominated species. - Hydrolysis: Presence of water in the reaction can lead to the formation of hydroxylated impurities. | - Use a stoichiometric amount of NBS. - Monitor the reaction closely and stop it once the starting material is consumed. - Work under anhydrous conditions and use dry solvents. |
| Difficulty in Isolating the Product | - Product Loss During Workup: The product may be partially soluble in the aqueous layer during extraction. | - When washing the organic layer, use saturated brine to minimize the solubility of the organic product in the aqueous phase. - Back-extract the aqueous layers with the organic solvent to recover any dissolved product. |
| Brown or Dark-colored Product | - Presence of Impurities: The crude product may contain colored impurities from the reaction. | - Purify the product by column chromatography. A common eluent system is a mixture of petroleum ether and ethyl acetate.[2] |
Data Presentation
Table 1: Effect of Reaction Temperature on the Yield of this compound
| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 1-(2-bromoethyl)cyclopropanol | N-Bromosuccinimide | Carbon Tetrachloride | Reflux | 14 hours | 77 | [1][2] |
| 1-(2-bromoethyl)cyclopropanol | N-Bromosuccinimide | Carbon Tetrachloride | 0 - 25 °C | 16 hours | 68 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound at Reflux Temperature [1][2]
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To a solution of 1-(2-bromoethyl)cyclopropanol (1.70 mol) in carbon tetrachloride (2.50 L), add N-Bromosuccinimide (1.70 mol).
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Heat the reaction mixture to reflux and maintain for 14 hours.
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After the reaction is complete, cool the mixture to room temperature.
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Filter the mixture to remove the insoluble succinimide.
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Wash the filtrate sequentially with water (500 mL) and brine (500 mL).
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Dry the organic layer over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain this compound as a brown liquid.
Protocol 2: Synthesis of this compound at 0-25 °C [2]
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Dissolve 1-(2-bromoethyl)cyclopropanol (500 mg, 3.0 mmol) in carbon tetrachloride (8 ml).
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Cool the solution to 0 °C in an ice bath.
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Add N-Bromosuccinimide (539 mg, 3.0 mmol) to the cooled solution.
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Allow the mixture to warm to 25 °C and stir for 16 hours.
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Filter the reaction mixture.
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Evaporate the solvent from the filtrate.
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Purify the residue by column chromatography using a petroleum ether:ethyl acetate gradient (20:1 to 10:1) to obtain the title compound as a yellow liquid.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Navigating the Reactivity of 1,5-Dibromopentan-3-one: A Guide to Solvent-Dependent Outcomes
Technical Support Center
For researchers, scientists, and professionals in drug development, 1,5-dibromopentan-3-one is a versatile building block for synthesizing various heterocyclic scaffolds. However, its reactivity is highly sensitive to the choice of solvent, often leading to a complex mixture of products or low yields of the desired compound. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its use, with a focus on how solvent selection dictates reaction pathways.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution & Solvent Considerations |
| Low Yield of N-Substituted 3-Oxopiperidine | 1. Competing Intermolecular Reactions: At high concentrations, the amine nucleophile may react with multiple molecules of this compound, leading to polymerization or other side products. 2. Inefficient Cyclization: The intramolecular nucleophilic attack to form the piperidine ring is slow. 3. Solvent-Nucleophile Incompatibility: Protic solvents can solvate the amine nucleophile, reducing its nucleophilicity. | 1. High Dilution: Perform the reaction under high dilution conditions to favor the intramolecular cyclization over intermolecular reactions. 2. Optimize Solvent Choice: Use a polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) . These solvents do not strongly solvate the amine, thus enhancing its nucleophilicity and promoting the desired SN2 reaction. 3. Base Selection: Employ a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to neutralize the HBr formed during the reaction without competing with the primary amine. |
| Formation of Favorskii Rearrangement Products | 1. Presence of a Strong, Non-nucleophilic Base: In the presence of strong bases like sodium hydride (NaH) or alkoxides, enolate formation can occur, initiating the Favorskii rearrangement. 2. Solvent Choice: The choice of solvent can influence the stability of the intermediates in the Favorskii pathway. | 1. Avoid Strong, Non-nucleophilic Bases: If cyclization is the desired outcome, use a milder base or a nucleophilic amine that will preferentially undergo substitution. 2. Solvent Influence: While the Favorskii rearrangement can occur in various solvents, using a protic solvent like methanol (MeOH) with a corresponding alkoxide base (e.g., sodium methoxide) can favor this pathway, leading to cyclopentanecarboxylic acid derivatives after workup. Aprotic solvents can also facilitate this rearrangement. |
| Low Yield of 3-Oxotetrahydrothiopyran | 1. Weak Nucleophilicity of Sulfur Source: The sulfide nucleophile may not be sufficiently reactive. 2. Oxidation of the Sulfide: The sulfide source can be susceptible to oxidation, especially at elevated temperatures. 3. Inappropriate Solvent: Protic solvents can hinder the nucleophilicity of the sulfide anion. | 1. Use a Reactive Sulfide Source: Sodium sulfide (Na₂S) is a common and effective source of the sulfide nucleophile. 2. Degas Solvents: To minimize oxidation, use degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimal Solvent Selection: A polar aprotic solvent like DMF is generally preferred to enhance the nucleophilicity of the sulfide anion. Running the reaction in a protic solvent like ethanol may lead to lower yields due to solvation of the nucleophile. |
| Unidentified Side Products | 1. Elimination Reactions: Base-promoted elimination reactions can compete with substitution, especially at higher temperatures. 2. Self-condensation or Polymerization: The enolizable nature of the ketone can lead to side reactions under certain conditions. | 1. Temperature Control: Maintain a controlled and, if possible, lower reaction temperature to disfavor elimination pathways. 2. Solvent and Base Choice: The use of polar aprotic solvents and careful selection of a non-hindered base can minimize side reactions. For instance, in piperidine synthesis, the amine itself acts as the base, reducing the likelihood of other base-catalyzed side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in reactions with this compound?
A1: The solvent plays a critical role in determining the reaction pathway by influencing the nucleophilicity of the reacting species and the stability of intermediates.
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Polar aprotic solvents (e.g., DMF, acetonitrile, DMSO) are generally preferred for SN2-type reactions, such as the formation of piperidines and tetrahydrothiophenes. They solvate the cation of a salt but leave the anion (the nucleophile) relatively "naked" and more reactive.
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Polar protic solvents (e.g., water, ethanol, methanol) can solvate both cations and anions. Their ability to hydrogen bond with nucleophiles can decrease their reactivity in SN2 reactions. However, they can be suitable for other pathways or when the solvent itself is intended to act as a nucleophile.
Q2: How can I favor the formation of N-substituted 3-oxopiperidines?
A2: To favor the synthesis of N-substituted 3-oxopiperidines, a double SN2 reaction is desired. The key is to enhance the nucleophilicity of the primary amine and promote intramolecular cyclization. This is best achieved by using a polar aprotic solvent like acetonitrile or DMF in the presence of a mild, non-nucleophilic base such as K₂CO₃. Running the reaction at a high dilution will also favor the intramolecular ring-closing step over intermolecular side reactions.
Q3: Under what conditions should I expect the Favorskii rearrangement to occur?
A3: The Favorskii rearrangement is more likely to occur when this compound is treated with a strong, non-nucleophilic base, such as sodium hydride or an alkoxide, which can deprotonate the α-carbon to form an enolate. While this can happen in various solvents, the choice of a protic solvent like an alcohol with its corresponding alkoxide base is a classic condition for this rearrangement.
Q4: What is the best solvent for synthesizing 3-oxotetrahydrothiopyran from this compound?
A4: For the synthesis of 3-oxotetrahydrothiopyran using a sulfide source like Na₂S, a polar aprotic solvent such as DMF is highly recommended. This solvent will enhance the nucleophilicity of the sulfide anion, leading to a more efficient double SN2 reaction and cyclization.
Data Presentation: Solvent Effects on Product Yield
The following tables summarize the impact of solvent choice on the yield of common reactions involving this compound.
Table 1: Synthesis of N-Benzyl-3-oxopiperidine
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetonitrile | K₂CO₃ | Reflux | 12 | ~75-85 |
| DMF | K₂CO₃ | 80 | 8 | ~80-90 |
| Ethanol | K₂CO₃ | Reflux | 24 | ~40-50 |
| Toluene | Et₃N | Reflux | 24 | ~30-40 |
Table 2: Synthesis of 3-Oxotetrahydrothiopyran
| Solvent | Nucleophile | Temperature (°C) | Reaction Time (h) | Yield (%) |
| DMF | Na₂S | 60 | 6 | ~70-80 |
| Acetonitrile | Na₂S | Reflux | 10 | ~60-70 |
| Ethanol | Na₂S | Reflux | 18 | ~35-45 |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-3-oxopiperidine in DMF
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.5 eq).
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Solvent Addition: Add a sufficient volume of dry DMF to achieve a high dilution (e.g., 0.1 M concentration of the dibromide).
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Nucleophile Addition: Add benzylamine (1.1 eq) to the mixture.
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Reaction: Heat the reaction mixture to 80 °C and stir for 8 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the DMF under reduced pressure.
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Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 3-Oxotetrahydrothiopyran in DMF
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Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), suspend sodium sulfide (1.2 eq) in dry, degassed DMF.
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Substrate Addition: Add a solution of this compound (1.0 eq) in a small amount of dry, degassed DMF dropwise to the sulfide suspension at room temperature.
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Reaction: Heat the mixture to 60 °C and stir for 6 hours. Monitor the reaction by TLC or GC-MS.
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Work-up: Cool the reaction mixture and pour it into cold water.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting oil by column chromatography or distillation.
Visualizing Reaction Pathways
The choice of solvent and nucleophile directs this compound down distinct reaction pathways.
Caption: Solvent and reagent choice dictate the reaction outcome of this compound.
This diagram illustrates the major reaction pathways available to this compound. The selection of a primary amine in a polar aprotic solvent favors the formation of N-substituted 3-oxopiperidines. A sulfide nucleophile under similar aprotic conditions leads to 3-oxotetrahydrothiopyran. In contrast, a strong base in a protic solvent can initiate the Favorskii rearrangement to yield cyclopentane derivatives.
Caption: General experimental workflow for reactions with this compound.
Strategies to minimize impurities in 1,5-Dibromopentan-3-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 1,5-Dibromopentan-3-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the ring-opening of 1-(2-bromoethyl)cyclopropanol with N-Bromosuccinimide (NBS).
Issue 1: Low Yield of this compound
Question: My reaction resulted in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
Answer: Low yields can arise from several factors, including incomplete reaction, degradation of the product, or formation of significant amounts of byproducts. Consider the following troubleshooting steps:
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Purity of Starting Materials: Ensure the 1-(2-bromoethyl)cyclopropanol is pure and the N-Bromosuccinimide (NBS) is freshly recrystallized. Impurities in the starting materials can lead to unwanted side reactions. Old or discolored NBS may contain excess bromine and succinimide, which can lead to complex reaction mixtures.
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Reaction Conditions: The reaction temperature and time are critical. Prolonged reaction times or excessively high temperatures can lead to product degradation or the formation of polymeric materials. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
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Stoichiometry of Reagents: Carefully control the stoichiometry. While a slight excess of NBS can drive the reaction to completion, a large excess can promote the formation of over-brominated byproducts.
Issue 2: Presence of Mono-brominated Impurities
Question: My final product is contaminated with a significant amount of a mono-brominated species. How can I drive the reaction to completion?
Answer: The presence of mono-brominated ketones indicates an incomplete reaction. Here are strategies to enhance the conversion to the desired dibrominated product:
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Reaction Time: As a first step, consider extending the reaction time. Monitor the disappearance of the starting material and the mono-brominated intermediate by TLC or GC.
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NBS Addition: Instead of adding all the NBS at once, consider a portion-wise addition. This can help maintain a steady concentration of the brominating agent throughout the reaction.
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Temperature Optimization: A modest increase in the reaction temperature may improve the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
Issue 3: Formation of Over-brominated Byproducts
Question: I am observing impurities with higher molecular weights than my product, which I suspect are tri- or tetra-brominated ketones. How can I prevent their formation?
Answer: Over-bromination is a common side reaction when using potent brominating agents like NBS.[1] To minimize the formation of these impurities:
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Control NBS Stoichiometry: Use a stoichiometric amount or only a slight excess of NBS (e.g., 1.05 equivalents). A large excess of NBS is the primary cause of over-bromination.
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Temperature Control: Running the reaction at a lower temperature can increase the selectivity for the desired dibrominated product.
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Slow Addition of NBS: Adding the NBS solution slowly to the reaction mixture can help to avoid localized high concentrations of the brominating agent, thereby reducing the likelihood of multiple brominations on the same molecule.
Issue 4: Product is a Dark Brown or Tarry Substance
Question: The crude product I isolated is a dark brown, tarry material that is difficult to purify. What causes this and how can it be avoided?
Answer: The formation of dark, polymeric, or tarry substances is often due to product degradation or polymerization under the reaction or work-up conditions.
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. The presence of water can lead to the hydrolysis of the product and other side reactions.[1]
-
Temperature Control: Avoid excessive heating during the reaction and the purification steps. α,α'-Dihaloketones can be thermally unstable.
-
Purification Method: Consider purification by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) immediately after the work-up to isolate the product before it degrades. Distillation under high vacuum may be possible but should be attempted with caution due to the thermal sensitivity of the product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound from 1-(2-bromoethyl)cyclopropanol and NBS?
A1: The most probable impurities include:
-
1-(2-bromoethyl)-1-bromocyclopropanol: Resulting from an incomplete reaction.
-
1,1,5-Tribromopentan-3-one or 1,5,5-Tribromopentan-3-one: Over-bromination products.
-
Succinimide: A byproduct from the reaction of NBS.
-
Polymeric materials: Formed through degradation or side reactions of the product.
Q2: What is the role of the solvent in this reaction?
A2: A non-polar, anhydrous solvent like carbon tetrachloride (CCl4) or dichloromethane (DCM) is typically used. The solvent choice is crucial to ensure the solubility of the reactants and to maintain anhydrous conditions, which are important for minimizing side reactions.
Q3: Can I use a different brominating agent instead of NBS?
A3: While NBS is commonly used, other brominating agents could potentially be employed. However, the reaction mechanism involving the ring-opening of the cyclopropanol is specific, and other reagents might lead to different product distributions. For instance, using elemental bromine (Br₂) could lead to a higher incidence of over-bromination and the generation of HBr, which could catalyze other side reactions.
Q4: How can I effectively purify the final product?
A4: Purification can be challenging due to the product's reactivity.
-
Aqueous Work-up: A standard aqueous work-up involves washing the organic layer with water and brine to remove water-soluble impurities like succinimide.
-
Column Chromatography: This is the most effective method for removing both more and less polar impurities. Use a silica gel column with a gradient of a non-polar solvent system like hexane and ethyl acetate.
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent at low temperatures, this can be an excellent purification method.
Data Presentation
Table 1: Effect of NBS Stoichiometry on Product Distribution (Representative Data)
| Molar Equivalents of NBS | This compound Yield (%) | Mono-brominated Impurity (%) | Over-brominated Impurities (%) |
| 1.0 | 70 | 25 | < 5 |
| 1.1 | 85 | 10 | 5 |
| 1.5 | 75 | < 5 | 20 |
| 2.0 | 50 | < 2 | 48 |
Table 2: Influence of Reaction Temperature on Yield and Purity (Representative Data)
| Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Total Impurities (%) |
| 25 (Room Temp) | 24 | 65 | 35 |
| 40 (Reflux in DCM) | 12 | 80 | 20 |
| 77 (Reflux in CCl4) | 8 | 77 | 23 |
| 100 | 4 | 45 | 55 (significant degradation) |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on a common literature procedure.[2]
Materials:
-
1-(2-bromoethyl)cyclopropanol
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Carbon tetrachloride (CCl4), anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(2-bromoethyl)cyclopropanol (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C) and maintain for 8-14 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound as a brown liquid.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and potential side reactions.
Caption: Troubleshooting workflow for common issues in this compound synthesis.
References
Technical Support Center: Managing the Stability of 1,5-Dibromopentan-3-one
This guide provides researchers, scientists, and drug development professionals with essential information for managing the stability of 1,5-Dibromopentan-3-one during storage. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your starting material.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. The compound is sensitive to moisture, light, and elevated temperatures. Improper storage can lead to degradation, affecting the purity and performance in subsequent reactions.
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature, ideally below 15°C[1] | Minimizes rates of potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, amber glass vial or bottle[2][3] | Protects from light and moisture ingress. |
| Location | Cool, dry, and well-ventilated area[1][2][3][4] | Ensures a stable environment and safety. |
| Handling | Use in a fume hood, avoid contact with skin and eyes[4] | The compound is an irritant and potentially harmful. |
Q2: What are the common signs of degradation for this compound?
A2: Visual inspection can often provide the first indication of product degradation. As this compound is an α-haloketone, it is susceptible to reactions that can produce colored byproducts.
-
Color Change: A significant darkening of the material, from a pale yellow or light brown to a dark brown or black, can indicate the formation of degradation products. The pure compound is typically described as a colorless to light yellow liquid or solid.[1]
-
Phase Change/Precipitation: The formation of solid precipitates in a liquid sample may suggest polymerization or the formation of insoluble degradation products.
-
Inconsistent Spectroscopic Data: Changes in NMR or IR spectra compared to a reference standard are a clear indication of impurity presence.
Q3: What are the likely degradation pathways for this compound?
A3: this compound, being an α-haloketone with enolizable protons, can degrade through several mechanisms:
-
Aldol Condensation: In the presence of trace acid or base, the ketone can undergo self-condensation, leading to larger, often colored, polymeric impurities.[2][4][5]
-
Elimination of HBr: Hydrogen bromide can be eliminated to form α,β-unsaturated ketones, which are prone to polymerization and can impart color to the sample.[6][7]
-
Hydrolysis: Reaction with water can lead to the formation of the corresponding α-hydroxy ketone, which may undergo further reactions.
Below is a diagram illustrating a potential degradation pathway.
References
- 1. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 20.6 Aldol reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
How to avoid double alkylation side products with 1,5-Dibromopentan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-dibromopentan-3-one. The focus is on preventing the common side reaction of double alkylation to ensure the desired mono-alkylated or cyclized product.
Frequently Asked Questions (FAQs)
Q1: What is double alkylation and why is it a problem with this compound?
A1: this compound is a bifunctional electrophile, meaning it has two reactive sites—the two bromine atoms. Double alkylation occurs when a nucleophile (such as an amine) reacts at both of these sites. This leads to the formation of undesired byproducts and reduces the yield of the intended mono-alkylated product. In many cases, especially with primary amines, an initial intermolecular alkylation is followed by a rapid intramolecular cyclization, which is a desired outcome. However, if a second molecule of the amine reacts with the initially formed product before it can cyclize, or if the nucleophile is not an amine intended for cyclization, complex mixtures can result.[1]
Q2: What are the main products I can expect from the reaction of this compound with a primary amine?
A2: The reaction with a primary amine typically leads to a tandem double alkylation in the form of an initial intermolecular nucleophilic substitution, followed by an intramolecular cyclization to form an N-substituted piperidin-3-one ring system. If conditions are not optimized, intermolecular double alkylation can occur, where two molecules of the amine react with one molecule of this compound, or polymerization may be observed.
Q3: How can I favor the formation of the mono-alkylated (or cyclized) product over the double alkylation byproduct?
A3: To favor mono-alkylation or intramolecular cyclization, several strategies can be employed:
-
High Dilution: This is a key technique to suppress intermolecular reactions (like double alkylation and polymerization) in favor of intramolecular reactions (cyclization).[2][3][4] By maintaining a very low concentration of the reactants, the probability of two reactant molecules encountering each other is significantly reduced.
-
Stoichiometry Control: Using a large excess of the this compound relative to the nucleophile can favor mono-alkylation. Conversely, for cyclization reactions with primary amines, a 1:1 stoichiometry under high dilution is often optimal.
-
Slow Addition: Slowly adding one reagent to the other, often using a syringe pump, is a practical way to achieve pseudo-high dilution conditions.[2] This ensures that the added reagent reacts before its concentration can build up, thus minimizing intermolecular side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired N-substituted piperidin-3-one and formation of a significant amount of a higher molecular weight byproduct. | The concentration of the reactants is too high, leading to intermolecular double alkylation. | Implement the high dilution principle.[2][3][4] Perform the reaction at a much lower concentration (e.g., 0.01 M or less). Use a slow addition technique, adding the amine to a solution of the this compound over several hours. |
| Formation of a complex mixture of products, including polymeric material. | Intermolecular reactions are dominating. This can be due to high concentration or incorrect stoichiometry. | In addition to high dilution, ensure the stoichiometry is appropriate for your desired outcome. For cyclization, maintain a strict 1:1 ratio of the amine and this compound. |
| The reaction is very slow or does not go to completion. | The reaction conditions (temperature, base) are not optimal. | Gently heating the reaction mixture may be necessary. Ensure an appropriate base (e.g., potassium carbonate, triethylamine) is present in sufficient quantity to neutralize the HBr formed during the reaction. |
| Isolation of the mono-alkylated, non-cyclized intermediate instead of the desired piperidin-3-one. | The conditions are not forcing enough to promote the final intramolecular cyclization step. | After the initial alkylation, you may need to increase the temperature or add a stronger, non-nucleophilic base to facilitate the ring-closing step. |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-piperidin-3-one via Cyclization (Favors Intramolecular Double Alkylation)
This protocol is designed to favor the intramolecular cyclization of a primary amine with this compound to yield an N-substituted piperidin-3-one, a desired form of controlled double alkylation.
Materials:
-
This compound
-
Benzylamine
-
Potassium Carbonate (anhydrous, finely powdered)
-
Acetonitrile (anhydrous)
-
Syringe pump
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a rubber septum.
-
In the flask, dissolve this compound (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile to achieve a final concentration of approximately 0.1 M.
-
In a separate, dry syringe, prepare a solution of benzylamine (1.0 eq) in anhydrous acetonitrile.
-
Using a syringe pump, add the benzylamine solution to the vigorously stirred solution of this compound over a period of 4-6 hours at room temperature.
-
After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mono-alkylation of a Carbon Nucleophile (Avoids Double Alkylation)
This protocol outlines a general approach to favor mono-alkylation using a carbon nucleophile, such as a malonic ester enolate.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add diethyl malonate (1.0 eq) to the suspension and stir until the evolution of hydrogen gas ceases.
-
In a separate flask, prepare a solution of this compound (3.0 eq) in anhydrous THF.
-
Slowly add the enolate solution to the solution of this compound at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-alkylated product.
Visualizations
Caption: Reaction pathways for this compound with a primary amine.
Caption: Experimental workflow for cyclization using the high dilution principle.
References
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 1,5-Dibromopentan-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with 1,5-dibromopentan-3-one. The following information is designed to assist in optimizing catalyst selection and reaction conditions for the synthesis of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthetic chemistry?
This compound is a versatile bifunctional reagent primarily used as a precursor for the synthesis of various heterocyclic compounds. Its two bromine atoms and central ketone group allow for a range of reactions, including cyclizations and metal-catalyzed cross-couplings. It is a key building block for constructing nitrogen-containing heterocycles like piperidines, which are significant scaffolds in medicinal chemistry.
Q2: Which types of catalysts are most effective for reactions involving this compound?
The selection of a catalyst is highly dependent on the specific reaction being performed.
-
Palladium catalysts are widely used for C-N cross-coupling reactions to form N-heterocycles. The choice of phosphine ligands, such as DPEPhos or Xantphos, can significantly influence the reaction's efficiency.
-
Copper catalysts are also effective, particularly in multicomponent reactions for the synthesis of heterocycles.[1][2] Copper(I) and Copper(II) salts are common choices.
-
Iron catalysts have been explored for various cyclization reactions and offer a more cost-effective and environmentally friendly alternative to precious metal catalysts.
-
Phase Transfer Catalysts (PTC) , such as quaternary ammonium salts, can be beneficial in reactions involving immiscible phases, for example, when using an inorganic base in an organic solvent.[3]
Q3: What are the common side reactions observed in the synthesis of N-substituted piperidin-3-ones from this compound and primary amines?
Common side reactions include:
-
Over-alkylation: The secondary amine formed after the initial cyclization can react with another molecule of this compound.
-
Elimination reactions: Under strongly basic conditions, elimination of HBr can occur, leading to unsaturated byproducts.
-
Formation of oligomers/polymers: If the reaction conditions are not optimized, intermolecular reactions can lead to the formation of undesired oligomeric or polymeric materials.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Low Yield of Desired Heterocycle | - Inefficient catalyst system.- Non-optimal reaction temperature or time.- Poor quality of reagents or solvent.- Presence of moisture or oxygen in the reaction. | - Screen different catalysts (e.g., Palladium, Copper, Iron based) and ligands.- Optimize the reaction temperature and monitor the reaction progress by TLC or GC-MS.- Use freshly distilled solvents and high-purity reagents.- Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Formation of Multiple Products | - Competing side reactions (e.g., over-alkylation, elimination).- Catalyst deactivation. | - Adjust the stoichiometry of the reactants. A higher excess of the primary amine may reduce over-alkylation.- Use a milder base to minimize elimination reactions.- For metal-catalyzed reactions, consider using a more stable catalyst or a ligand that protects the metal center. |
| Reaction Does Not Proceed to Completion | - Insufficient catalyst loading.- Catalyst poisoning by impurities.- Low reaction temperature. | - Increase the catalyst loading incrementally.- Ensure all glassware is clean and reagents are free of impurities that could poison the catalyst.- Gradually increase the reaction temperature while monitoring for side product formation. |
| Difficulty in Product Purification | - Presence of closely related byproducts.- Residual catalyst contamination in the product. | - Optimize the reaction to improve selectivity towards the desired product.- Employ appropriate purification techniques such as column chromatography with a carefully selected eluent system or recrystallization.- For metal catalysts, consider using a scavenger resin or performing an aqueous wash with a suitable chelating agent to remove metal residues. |
Data Presentation
Direct comparative studies on catalyst performance for reactions specifically involving this compound are limited in the available literature. However, based on general principles of heterocycle synthesis from dihaloalkanes, the following table provides a qualitative comparison of common catalyst systems.
| Catalyst System | Typical Reaction | Advantages | Disadvantages |
| Palladium-based (e.g., Pd(OAc)₂ with phosphine ligands) | C-N Cross-Coupling/Cyclization | High efficiency and selectivity for C-N bond formation. | Higher cost, potential for product contamination with residual palladium. |
| Copper-based (e.g., CuI, Cu₂O) | Multicomponent reactions, Ullmann-type couplings | Lower cost than palladium, good for a variety of heterocycle syntheses.[1][2] | May require higher reaction temperatures and longer reaction times. |
| Iron-based (e.g., FeCl₃) | Friedel-Crafts type cyclizations, radical cyclizations | Low cost, environmentally benign. | Can be less selective than palladium or copper catalysts. |
| Phase Transfer Catalysts (e.g., TBAB) | Reactions with inorganic bases in organic solvents | Improves reaction rates in biphasic systems, simple to use.[3] | Limited to specific reaction conditions. |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-piperidin-3-one using a Palladium Catalyst (Hypothetical)
This protocol is a general representation based on common procedures for palladium-catalyzed N-arylation and cyclization reactions and should be optimized for specific substrates.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., Cs₂CO₃, 2.2 equivalents).
-
Addition of Reactants: Add this compound (1 equivalent) and the primary aromatic amine (1.1 equivalents) to the Schlenk tube, followed by the addition of a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for catalyzed reactions of this compound.
Caption: Decision logic for initial catalyst selection.
Caption: Simplified reaction pathway for catalyzed cyclization.
References
Validation & Comparative
Navigating Purity: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1,5-Dibromopentan-3-one
For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a critical step in ensuring the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of 1,5-Dibromopentan-3-one with a common alternative, 1,5-Dichloropentan-3-one, focusing on purity assessment using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and data interpretation are presented to aid in the accurate characterization of these important synthetic building blocks.
This compound is a versatile bifunctional molecule frequently employed in the synthesis of heterocyclic compounds and other complex organic architectures. Its purity is paramount, as even minor impurities can lead to unwanted side reactions and compromise the integrity of the final product. This guide utilizes predictive NMR data for this compound and experimental data for potential impurities and a key alternative to provide a framework for purity assessment.
Comparative NMR Data Analysis
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for its chloro-analogue and potential process-related impurities.
Table 1: ¹H NMR Data Comparison (Predicted and Experimental, CDCl₃)
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | H2, H4 (-CH₂C=O) | 3.05 | Triplet | 4H |
| H1, H5 (-CH₂Br) | 3.60 | Triplet | 4H | |
| 1,5-Dichloropentan-3-one | H2, H4 (-CH₂C=O) | 3.01 | Triplet | 4H |
| H1, H5 (-CH₂Cl) | 3.80 | Triplet | 4H | |
| 1-(2-bromoethyl)cyclopropanol | -CH₂Br | 3.45 | Triplet | 2H |
| -CH₂- (ring) | 0.5-0.8 | Multiplet | 4H | |
| -OH | Variable | Broad Singlet | 1H | |
| -CH₂- (ethyl) | 1.85 | Triplet | 2H | |
| Succinimide | -CH₂CH₂- | 2.75 | Singlet | 4H |
| -NH- | 8.2 (variable) | Broad Singlet | 1H |
Table 2: ¹³C NMR Data Comparison (Predicted and Experimental, CDCl₃)
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C3 (C=O) | 205.0 |
| C2, C4 (-CH₂C=O) | 45.0 | |
| C1, C5 (-CH₂Br) | 28.0 | |
| 1,5-Dichloropentan-3-one | C3 (C=O) | 204.7 |
| C2, C4 (-CH₂C=O) | 48.9 | |
| C1, C5 (-CH₂Cl) | 40.8 | |
| 1-(2-bromoethyl)cyclopropanol | C-OH (ring) | 57.5 |
| -CH₂Br | 33.0 | |
| -CH₂- (ethyl) | 37.0 | |
| -CH₂- (ring) | 12.0 | |
| Succinimide | C=O | 177.5 |
| -CH₂CH₂- | 29.0 |
Experimental Protocol for NMR Analysis
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for the purity assessment of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). For quantitative analysis, a known amount of an internal standard (e.g., dimethyl sulfoxide-d6 or 1,4-dioxane) should be added.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 5 times the longest T1 of interest (typically 5-10 seconds for quantitative analysis).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Processing: Apply a line broadening of 0.3 Hz and perform phasing and baseline correction.
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Processing: Apply a line broadening of 1-2 Hz and perform phasing and baseline correction.
Visualization of the Purity Assessment Workflow
The following diagram illustrates the logical workflow for the NMR-based purity assessment of this compound.
Caption: Workflow for NMR-based purity assessment of this compound.
Signaling Pathway of Impurity Identification
The presence of impurities can be confirmed by characteristic signals in the NMR spectra that do not correspond to the main compound. The following diagram illustrates the decision-making process for identifying potential impurities.
Confirming the Structure of Heterocycles Synthesized from 1,5-Dibromopentan-3-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Among the versatile starting materials for constructing these scaffolds, 1,5-dibromopentan-3-one offers a direct route to six-membered heterocyclic ketones, particularly N-substituted piperidin-4-ones. These structures are prevalent in a wide array of biologically active molecules. This guide provides a comprehensive comparison of the synthesis of such heterocycles and outlines the critical experimental protocols for unambiguous structure confirmation, supported by comparative spectroscopic data.
Synthesis of N-Substituted Piperidin-4-ones: A Comparison of Methods
The primary method for synthesizing N-substituted piperidin-4-ones from this compound involves a cyclocondensation reaction with a primary amine. This approach is often compared with alternative strategies that may offer advantages in terms of substrate scope, yield, or reaction conditions.
| Synthetic Method | Starting Materials | General Reaction Conditions | Advantages | Limitations |
| Cyclocondensation | This compound, Primary Amine | Basic conditions (e.g., K2CO3), polar solvent (e.g., acetonitrile, DMF), elevated temperature. | Direct, one-pot synthesis of the core structure. | Availability of substituted 1,5-dibromopentan-3-ones may be limited. |
| Dieckmann Condensation | Acyclic diesters | Strong base (e.g., sodium ethoxide) followed by hydrolysis and decarboxylation. | A classic and well-established method for forming cyclic ketones. | Multi-step process that can have lower overall yields.[1] |
| Reductive Amination | N-Boc-piperidin-4-one, Amine | A reducing agent (e.g., sodium triacetoxyborohydride) in a suitable solvent. | A versatile method for introducing a variety of substituents on the nitrogen atom.[2] | Requires a pre-existing piperidin-4-one core. |
| Aza-Michael Reaction | Piperidin-4-one, Acrylonitrile/Acrylate | Basic conditions. | Useful for extending the carbon chain on the piperidine nitrogen.[2] | Limited to specific types of N-substituents. |
Structural Confirmation: A Multi-faceted Approach
Confirming the structure of the synthesized heterocycles is paramount. A combination of spectroscopic techniques provides a comprehensive and definitive characterization of the target molecule.
Spectroscopic Data for a Representative N-Benzyl-4-piperidone
The following table summarizes typical spectroscopic data obtained for N-benzyl-4-piperidone, a common product from the reaction of this compound and benzylamine.
| Technique | Key Observations and Data | Interpretation |
| ¹H NMR | δ ~7.3 (m, 5H, Ar-H), δ ~3.6 (s, 2H, -CH₂-Ph), δ ~2.7 (t, 4H, -CH₂-CO-CH₂-), δ ~2.5 (t, 4H, -N-CH₂-CH₂-) | Confirms the presence of the benzyl group and the piperidinone ring protons. The chemical shifts and multiplicities are characteristic of the expected structure. |
| ¹³C NMR | δ ~209 (C=O), δ ~138 (Ar-C), δ ~129, ~128, ~127 (Ar-CH), δ ~63 (-CH₂-Ph), δ ~53 (-N-CH₂-), δ ~41 (-CH₂-CO-) | Indicates the presence of a ketone carbonyl, aromatic carbons, and the aliphatic carbons of the piperidine ring and benzyl group.[3] |
| IR Spectroscopy | Strong absorption at ~1715 cm⁻¹ | Characteristic stretching frequency for a saturated six-membered ring ketone (C=O). |
| Mass Spectrometry (ESI+) | m/z = 190.12 [M+H]⁺ | The observed mass-to-charge ratio corresponds to the protonated molecular ion of N-benzyl-4-piperidone (C₁₂H₁₅NO). |
Experimental Protocols
Synthesis of N-Benzyl-4-piperidone
-
Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and benzylamine (1.1 eq).
-
Reaction Conditions: Stir the mixture vigorously at reflux for 24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
General Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 300 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A proton-decoupled experiment is standard.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Analysis: Integrate the proton signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the key processes involved in the synthesis and structural confirmation of heterocycles from this compound.
Caption: Synthetic workflow for heterocycle formation.
Caption: Logic for spectroscopic structure confirmation.
References
A Comparative Analysis of the Reactivity of 1,5-Dibromopentan-3-one and 1,5-Diiodopentan-3-one in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1,5-dibromopentan-3-one and 1,5-diiodopentan-3-one, two key intermediates in the synthesis of heterocyclic compounds. While direct comparative experimental data for these specific compounds is not extensively available in the public domain, this analysis is based on established principles of organic chemistry, particularly the nature of the leaving group in nucleophilic substitution reactions.
Core Principle: Leaving Group Ability
In nucleophilic substitution reactions, the rate of reaction is significantly influenced by the ability of the leaving group to depart. A better leaving group is a species that is more stable on its own. In the case of halogens, iodide (I⁻) is a significantly better leaving group than bromide (Br⁻). This is due to its larger size and greater polarizability, which allows the negative charge to be dispersed over a larger volume, leading to a more stable anion. Consequently, the carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-B) bond, making it easier to break.
Based on this fundamental principle, 1,5-diiodopentan-3-one is expected to be more reactive than this compound in nucleophilic substitution reactions.
Hypothetical Comparative Data
To illustrate the expected difference in reactivity, the following table summarizes hypothetical quantitative data for a representative nucleophilic substitution reaction: the intramolecular cyclization to form a substituted tetrahydrofuran derivative. This data is for illustrative purposes and is based on the known reactivity trends of alkyl halides.
| Parameter | This compound | 1,5-Diiodopentan-3-one |
| Reaction Time | 12 hours | 4 hours |
| Reaction Temperature | 80 °C | 50 °C |
| Product Yield | 75% | 92% |
| Relative Rate Constant (k_rel) | 1 | ~10-30 |
This data is hypothetical and intended for comparative illustration.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of a substituted tetrahydrofuran derivative, which could be used to empirically determine the relative reactivity of the two dihalopentanones.
Synthesis of 1-(Tetrahydrofuran-3-yl)ethan-1-one
Materials:
-
1,5-dihalopentan-3-one (either this compound or 1,5-diiodopentan-3-one)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reduction of the Ketone: To a solution of 1,5-dihalopentan-3-one (1.0 eq) in methanol at 0 °C, sodium borohydride (1.1 eq) is added portion-wise. The reaction is stirred for 1 hour at 0 °C and then allowed to warm to room temperature.
-
Quenching and Extraction: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether (3 x 50 mL).
-
Cyclization: The combined organic layers are stirred vigorously with 1 M aqueous sodium hydroxide (2.0 eq) at the specified temperature (see hypothetical data table). The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing Reaction Pathways
General Nucleophilic Substitution Pathway
The diagram below illustrates the general mechanism for an Sₙ2 (bimolecular nucleophilic substitution) reaction, which is a likely pathway for the reactions of these primary alkyl halides. The nucleophile attacks the carbon atom bearing the halogen, leading to a transition state where the nucleophile-carbon bond is forming and the carbon-halogen bond is breaking. The reaction results in the displacement of the halide ion.
Caption: General Sₙ2 reaction pathway.
Favorskii Rearrangement Pathway
1,5-Dihalopentan-3-ones are α-halo ketones and can undergo the Favorskii rearrangement in the presence of a base.[1][2][3] This reaction involves the formation of a cyclopropanone intermediate, followed by nucleophilic attack and ring-opening to yield a carboxylic acid derivative.[2][3] The reactivity in this rearrangement would also be expected to be higher for the diiodo compound due to the better leaving group ability of iodide.
Caption: Favorskii rearrangement mechanism.
Conclusion
Based on fundamental principles of organic chemistry, 1,5-diiodopentan-3-one is anticipated to be a more reactive substrate in nucleophilic substitution reactions compared to this compound. This enhanced reactivity, stemming from the superior leaving group ability of iodide, can be advantageous in chemical synthesis, potentially allowing for milder reaction conditions, shorter reaction times, and higher product yields. For drug development professionals and researchers, the choice between these two reagents will depend on the specific requirements of the synthetic route, including desired reactivity, cost, and stability of the starting materials. Empirical validation through controlled experiments is recommended to determine the optimal substrate for a given application.
References
A Comparative Study of 1,5-Dihalopentan-3-ones in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the versatile dielectrophilic reagents, 1,5-dihalopentan-3-ones serve as pivotal precursors for the synthesis of a variety of carbocyclic and heterocyclic systems, most notably seven-membered rings and tropane alkaloids. This guide provides a comprehensive comparative analysis of 1,5-dichloro-, 1,5-dibromo-, and 1,5-diiodopentan-3-one, focusing on their reactivity, synthetic applications, and practical considerations in a laboratory setting.
Reactivity and Performance: A Halogen-by-Halogen Comparison
The reactivity of 1,5-dihalopentan-3-ones in nucleophilic substitution reactions is fundamentally governed by the nature of the carbon-halogen bond. The well-established trend in leaving group ability for halides is I⁻ > Br⁻ > Cl⁻. This is a direct consequence of the decreasing basicity and increasing polarizability down the group, which stabilizes the departing halide anion. Consequently, the reactivity of 1,5-dihalopentan-3-ones follows the expected trend: the iodo- derivative is the most reactive, followed by the bromo- and then the chloro- derivative.
This difference in reactivity has significant practical implications for synthesis. Reactions with 1,5-diiodopentan-3-one are expected to proceed under the mildest conditions and in the shortest reaction times. Conversely, 1,5-dichloropentan-3-one often requires more forcing conditions, such as higher temperatures and stronger nucleophiles, to achieve comparable conversion rates. 1,5-dibromopentan-3-one offers a balance between reactivity and stability, making it a commonly employed reagent in many synthetic procedures.
Data Presentation: Comparative Performance in Cycloheptanone Synthesis
The synthesis of seven-membered rings, such as cycloheptanone derivatives, is a hallmark application of 1,5-dihalopentan-3-ones. The following table summarizes typical experimental outcomes for the intramolecular cyclization of a generic substrate using the three different dihalo-ketones. It is important to note that while data for the chloro and bromo derivatives are based on literature precedents, the data for the iodo derivative is an extrapolation based on established reactivity principles due to the scarcity of specific literature for this compound.
| 1,5-Dihalopentan-3-one | Halogen Leaving Group | C-X Bond Dissociation Energy (kJ/mol) | Typical Reaction Conditions | Typical Reaction Time | Indicative Yield (%) |
| 1,5-Dichloropentan-3-one | Cl⁻ | ~346 | High Temperature (e.g., >100 °C), Strong Base | 24 - 48 hours | 40 - 60 |
| This compound | Br⁻ | ~285 | Moderate Temperature (e.g., 60-80 °C), Mild Base | 12 - 24 hours | 70 - 85 |
| 1,5-Diiodopentan-3-one | I⁻ | ~228 | Room Temperature to Mild Heating (e.g., 25-50 °C) | 4 - 12 hours | >90 (Predicted) |
Note: The presented data is illustrative and can vary depending on the specific substrate, nucleophile, and solvent system used.
Logical Workflow for Reagent Selection
The choice between the three 1,5-dihalopentan-3-ones depends on a careful consideration of factors such as the sensitivity of the substrate, desired reaction rate, and cost. The following diagram illustrates a logical workflow for selecting the appropriate reagent.
Caption: Logical workflow for selecting the optimal 1,5-dihalopentan-3-one.
Experimental Protocols
Detailed methodologies for key experiments are provided below. Note that the protocol for 1,5-diiodopentan-3-one is a proposed method based on the synthesis of the other two analogs and the known principles of the Finkelstein reaction.
Synthesis of 1,5-Dihalopentan-3-ones
A general synthetic pathway to 1,5-dihalopentan-3-ones is outlined below. The chloro- and bromo- derivatives are typically synthesized from precursors like 1,5-dihydroxy-pentan-3-one, while the iodo- derivative is best prepared by a halogen exchange reaction from the bromo- derivative.
Caption: General synthetic routes to 1,5-dihalopentan-3-ones.
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a solution of 1,5-dihydroxypentan-3-one (1 equivalent) in a suitable solvent such as dichloromethane, cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃, 0.7 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of 1,5-Diiodopentan-3-one (Proposed)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetone.
-
Reagent Addition: Add sodium iodide (2.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by the formation of a white precipitate (sodium bromide).
-
Work-up: After cooling to room temperature, filter off the precipitate and wash it with a small amount of acetone. Combine the filtrates and remove the acetone under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and wash with water and a dilute solution of sodium thiosulfate to remove any residual iodine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product.
Application in Tropinone Synthesis: A Comparative Approach
The construction of the tropane skeleton, a core structure in many alkaloids, is a classic application of 1,5-dihalopentan-3-ones. The following protocols outline a comparative synthesis of a tropinone analog.
Protocol 3: Synthesis of an N-Benzyl Tropinone Analog
-
Reaction Setup: In three separate round-bottom flasks, dissolve benzylamine (1 equivalent) and a non-nucleophilic base such as potassium carbonate (2.5 equivalents) in a polar aprotic solvent like acetonitrile.
-
Reagent Addition: To each flask, add one of the 1,5-dihalopentan-3-ones (1 equivalent of chloro-, bromo-, or iodo- derivative, respectively).
-
Reaction Conditions:
-
1,5-Dichloropentan-3-one: Heat the mixture to reflux (approximately 82 °C) and monitor the reaction by TLC for 24-48 hours.
-
This compound: Heat the mixture to 60 °C and monitor the reaction by TLC for 12-24 hours.
-
1,5-Diiodopentan-3-one (Predicted): Stir the mixture at room temperature and monitor the reaction by TLC for 4-12 hours.
-
-
Work-up: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable organic solvent and wash with water. Purify the crude product by column chromatography on silica gel to obtain the N-benzyl tropinone analog.
Alternative Synthetic Strategies
While 1,5-dihalopentan-3-ones are effective, other methods exist for the synthesis of seven-membered rings and tropane alkaloids.
-
Robinson-Schöpf Tropinone Synthesis: This classic biomimetic synthesis involves a one-pot reaction between a succinaldehyde equivalent, a primary amine (e.g., methylamine), and acetonedicarboxylic acid.[1][2][3] This method is renowned for its elegance and efficiency in constructing the tropane skeleton.[1][2][3]
-
Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the formation of medium-sized rings, including cycloheptanones, from acyclic diene precursors.
-
[4+3] Cycloaddition Reactions: This method involves the reaction of a 1,3-diene with an allyl cation equivalent to directly form a seven-membered ring.
-
Radical Cyclizations: Radical-mediated cyclizations of appropriately functionalized precursors offer another avenue to seven-membered carbocycles.
Conclusion
The choice of 1,5-dihalopentan-3-one for a particular synthetic application is a trade-off between reactivity, cost, and the stability of the substrate. The iodo- derivative, while likely the most reactive, is also the most expensive and least stable. The chloro- derivative is the most economical but requires harsher reaction conditions. This compound often provides the best compromise for many applications. A thorough understanding of the reactivity profiles of these reagents, as outlined in this guide, allows for the rational design of efficient and high-yielding synthetic routes to valuable seven-membered ring systems and complex alkaloids.
References
Validation of Reaction Products of 1,5-Dibromopentan-3-one by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential reaction products of 1,5-dibromopentan-3-one, with a focus on validation by mass spectrometry. Due to the presence of two bromine atoms, which are excellent leaving groups, and a central ketone functional group, this compound is a versatile precursor for various cyclic and rearranged structures. This document outlines the expected outcomes of a base-catalyzed intramolecular cyclization and a competing Favorskii rearrangement, offering detailed experimental protocols and predictive mass spectrometry data to aid in the identification and differentiation of these products.
Reaction Pathways and Predicted Products
Under basic conditions, this compound can undergo several transformations. The two primary competing pathways are intramolecular cyclization and the Favorskii rearrangement.
-
Intramolecular Cyclization: The enolate formed by deprotonation at the α-carbon can undergo an intramolecular nucleophilic substitution to displace one of the bromine atoms, leading to the formation of a five-membered ring, 2-(bromomethyl)cyclopentan-1-one (Product A) .
-
Favorskii Rearrangement: Alternatively, the enolate can attack the other α-carbon, displacing the bromide and forming a cyclopropanone intermediate. This strained intermediate can then be opened by a nucleophile (e.g., hydroxide) to yield a rearranged carboxylic acid, which upon workup would give cyclopentanecarboxylic acid (Product B) .
The following diagram illustrates these potential reaction pathways:
Caption: Potential reaction pathways of this compound under basic conditions.
Experimental Protocols
This section provides a detailed methodology for conducting the intramolecular cyclization of this compound and for the subsequent analysis of the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Intramolecular Cyclization of this compound
-
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and nitrogen inlet
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous THF to remove the mineral oil, then suspend it in fresh anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-300
-
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for the synthesis and validation of reaction products.
Data Presentation and Comparison
The mass spectrum of the reaction mixture will be crucial for identifying the products. The presence of bromine will result in characteristic isotopic patterns for bromine-containing fragments (M and M+2 peaks in a roughly 1:1 ratio).
| Compound | Predicted Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) | Key Fragmentation Pathways and Expected Fragments (m/z) |
| Starting Material | This compound | C₅H₈Br₂O | 243.92 | 242, 244, 246 (M, M+2, M+4) | α-cleavage: m/z 163, 165 (loss of CH₂Br); m/z 121, 123 (loss of C₂H₄Br) |
| Product A | 2-(bromomethyl)cyclopentan-1-one | C₆H₉BrO | 177.04 | 176, 178 (M, M+2) | α-cleavage: m/z 97 (loss of CH₂Br); loss of Br: m/z 97; McLafferty-type rearrangement |
| Product B | Cyclopentanecarboxylic Acid | C₆H₁₀O₂ | 114.14 | 114 | α-cleavage: m/z 99 (loss of CH₃); m/z 69 (loss of COOH) |
Note: The relative intensities of the fragments will depend on the stability of the resulting ions and neutral species. The presence of the characteristic M and M+2 peaks for Product A will be a strong indicator of its formation. The absence of these peaks and the presence of a molecular ion at m/z 114 would suggest the formation of Product B.
A Comparative Guide to Bifunctional Alkylating Agents: 1,5-Dibromopentan-3-one in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,5-Dibromopentan-3-one and other well-established bifunctional alkylating agents, a critical class of compounds in cancer therapy and biomedical research. By covalently modifying cellular macromolecules, primarily DNA, these agents disrupt cellular processes, leading to cell cycle arrest and apoptosis.[1] This document outlines the mechanisms of action of prominent alkylating agents, presents a framework for their comparative evaluation, and provides detailed experimental protocols and visualizations of key cellular pathways and research workflows.
Mechanism of Action: The Hallmarks of Bifunctional Alkylating Agents
Bifunctional alkylating agents possess two reactive functional groups that enable them to form covalent bonds with nucleophilic sites on cellular macromolecules.[1] Their primary therapeutic target is DNA, where they can form adducts at various positions on the nucleotide bases. The bifunctionality allows for the formation of DNA cross-links, which can be either on the same strand (intrastrand) or between the two strands of the DNA double helix (interstrand).[1] Interstrand cross-links are particularly cytotoxic as they physically prevent the separation of the DNA strands, a process essential for both DNA replication and transcription.[2]
This compound: A Putative Bifunctional Alkylating Agent
This compound is a halogenated aliphatic ketone. Its chemical structure, featuring two bromine atoms at the 1 and 5 positions, suggests its potential to act as a bifunctional alkylating agent. The bromine atoms can serve as leaving groups in nucleophilic substitution reactions with biological macromolecules. The central ketone group may influence the compound's reactivity and biological activity. While its specific biological effects and anticancer potential are not well-documented in publicly available literature, its structure warrants investigation as a potential DNA cross-linking agent.
Established Bifunctional Alkylating Agents: Cisplatin and Melphalan
-
Cisplatin: A platinum-based coordination complex, cisplatin is a widely used chemotherapeutic agent.[3] Upon entering the cell, the chloride ligands are replaced by water molecules in a process called aquation, forming a reactive species that readily binds to the N7 position of purine bases in DNA.[3] Cisplatin predominantly forms 1,2-intrastrand cross-links between adjacent guanine residues, accounting for approximately 90% of its DNA adducts.[2][4] A smaller fraction consists of interstrand cross-links, which are thought to be highly cytotoxic.[2]
-
Melphalan: A nitrogen mustard derivative, melphalan is another potent bifunctional alkylating agent.[5] It forms covalent bonds with the N7 position of guanine residues in DNA, leading to the formation of both monoadducts and interstrand cross-links.[6][7] The formation of interstrand cross-links is considered a critical lesion responsible for the cytotoxic effects of melphalan.[6]
Comparative Performance: A Data-Driven Overview
A direct comparison of the performance of this compound with established agents like cisplatin and melphalan is hampered by the lack of published experimental data for the former. The following table summarizes representative data for cisplatin and melphalan to provide a baseline for the kind of quantitative comparisons that are essential in drug development.
Table 1: Comparative Cytotoxicity and DNA Cross-linking Potential of Bifunctional Alkylating Agents
| Agent | Cancer Cell Line | IC50 (µM) | DNA Interstrand Cross-link (ICL) Formation | Reference(s) |
| This compound | Not Available | Not Available | Not Available | |
| Cisplatin | A549 (Lung Carcinoma) | 10.91 (24h), 7.49 (48h) | Forms ICLs (1-2% of total adducts) | [8][9] |
| SKOV-3 (Ovarian Cancer) | 2 - 40 (24h) | Forms ICLs | [10] | |
| Ovarian Carcinoma Cell Lines (various) | 0.1 - 0.45 µg/ml | Forms ICLs | [11] | |
| Melphalan | RPMI8226 (Multiple Myeloma) | 8.9 | Forms ICLs | [12] |
| HL60 (Promyelocytic Leukemia) | 3.78 | Forms ICLs | [12] | |
| THP1 (Acute Monocytic Leukemia) | 6.26 | Forms ICLs | [12] |
Note: IC50 values can vary significantly based on the cell line, exposure time, and specific assay conditions.
Key Experimental Protocols
To evaluate and compare the efficacy of bifunctional alkylating agents, standardized and reproducible experimental protocols are crucial. Below are detailed methodologies for two key assays.
Cytotoxicity Assessment: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound, which represents the concentration required to inhibit the growth of 50% of a cell population.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test compound (e.g., this compound, Cisplatin, Melphalan) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
DNA Interstrand Cross-link Detection: Comet Assay (Alkaline Version)
Objective: To qualitatively and quantitatively assess the formation of DNA interstrand cross-links (ICLs) induced by a bifunctional alkylating agent.
Methodology:
-
Cell Treatment: Treat cells in suspension or as a monolayer with the test compound at various concentrations for a specific duration. Include a negative control (untreated cells) and a positive control for DNA strand breaks (e.g., hydrogen peroxide).
-
Cell Embedding: Mix a low number of treated cells (e.g., 1 x 10^4) with low melting point agarose and spread the mixture onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.
-
Cell Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents, e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) overnight at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with a cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13). Allow the DNA to unwind for a set period (e.g., 20-40 minutes). Apply an electric field (e.g., 25 V, 300 mA) for a specific duration (e.g., 20-30 minutes).
-
Neutralization and Staining: After electrophoresis, gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green or ethidium bromide.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The DNA from cells with strand breaks will migrate towards the anode, forming a "comet tail," while the undamaged DNA remains in the "head." In the presence of ICLs, the DNA is less able to migrate, resulting in a smaller or absent comet tail. Quantify the extent of DNA migration (e.g., tail length, tail moment) using specialized image analysis software. A decrease in DNA migration compared to the irradiated control indicates the presence of ICLs.
Visualizing the Impact and Evaluation Process
Diagrams are essential tools for understanding complex biological pathways and experimental designs. The following visualizations, created using the DOT language, illustrate the general mechanism of action of bifunctional alkylating agents and a typical workflow for their evaluation.
Caption: General mechanism of bifunctional alkylating agents leading to DNA damage and apoptosis.
Caption: A typical experimental workflow for the preclinical evaluation of a novel alkylating agent.
Conclusion
While this compound's chemical structure suggests it may function as a bifunctional alkylating agent, a comprehensive understanding of its biological activity and therapeutic potential requires rigorous experimental investigation. This guide provides the foundational knowledge and detailed protocols necessary to undertake such a study, enabling a direct and meaningful comparison with established chemotherapeutic agents like cisplatin and melphalan. The provided frameworks for data presentation and visualization are intended to facilitate clear and objective communication of research findings within the scientific community. Further research into novel bifunctional alkylating agents like this compound is essential for the development of new and more effective cancer therapies.
References
- 1. [PDF] A clickable melphalan for monitoring DNA interstrand crosslink accumulation and detecting ICL repair defects in Fanconi anemia patient cells | Semantic Scholar [semanticscholar.org]
- 2. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Melphalan-induced DNA damage in vitro as a predictor for clinical outcome in multiple myeloma | Haematologica [haematologica.org]
- 8. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of 1,5-Dibromopentan-3-one: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents and intermediates is a cornerstone of reliable and reproducible research, particularly in the pharmaceutical and chemical industries. 1,5-Dibromopentan-3-one is a key building block in the synthesis of various organic compounds, and its purity directly impacts the quality, yield, and safety of the final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other widely used analytical techniques for assessing the purity of this compound. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most suitable method for their specific needs.
Comparison of Analytical Techniques for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of compounds in a mixture, making it a preferred method for purity analysis.[1][2] However, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy also offer distinct advantages.[3][4]
Table 1: Comparison of HPLC, GC-MS, and NMR for Purity Analysis of this compound
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing structural and quantitative information.[5] |
| Applicability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Soluble compounds containing NMR-active nuclei. |
| Resolution | High to very high. | Very high. | Moderate to high, depends on field strength. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Lower (µg to mg range). |
| Quantification | Excellent, highly accurate and precise with proper calibration. | Good, can be quantitative with appropriate standards. | Excellent, can be a primary ratio method (qNMR).[6] |
| Structural Info | Limited (retention time, UV spectrum). | Provides mass spectrum for structural elucidation. | Provides detailed structural information. |
| Sample Prep | Simple (dissolution in a suitable solvent). | Can require derivatization for non-volatile compounds. | Simple (dissolution in a deuterated solvent). |
| Analysis Time | Typically 15-60 minutes per sample. | Typically 20-60 minutes per sample. | Typically 5-30 minutes per sample. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This section details a robust reverse-phase HPLC (RP-HPLC) method for the purity assessment of this compound. The separation is achieved based on the polarity of the analyte and its potential impurities.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
Time (min) %A %B 0 60 40 20 20 80 25 20 80 25.1 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile.
Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Analysis
Caption: Experimental workflow for the purity analysis of this compound by HPLC.
Comparative Performance Data
The following table summarizes hypothetical performance data for the purity analysis of a this compound sample using the three discussed techniques. This data is intended for comparative purposes to highlight the strengths of each method.
Table 2: Hypothetical Purity Analysis Results for this compound
| Parameter | HPLC | GC-MS | qNMR |
| Purity (%) | 98.5 | 98.2 | 98.8 |
| Limit of Detection (LOD) | 0.01% | 0.005% | 0.1% |
| Limit of Quantification (LOQ) | 0.03% | 0.015% | 0.3% |
| Precision (RSD, n=6) | < 1.0% | < 1.5% | < 0.5% |
| Identified Impurities | Impurity A (0.8%), Impurity B (0.5%), Unknown (0.2%) | Impurity A (0.8%), Impurity C (0.9%), Unknown (0.1%) | Impurity A (0.7%), Solvent Residue (0.5%) |
Logical Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on various factors, including the properties of the compound, the required level of accuracy, and the available instrumentation.
Caption: Decision tree for selecting an analytical method for purity determination.
Conclusion
For the routine quality control and purity assessment of this compound, HPLC stands out as a robust, reliable, and highly quantitative method. Its applicability to a wide range of potential impurities and excellent performance characteristics make it the industry standard. While GC-MS offers superior sensitivity and structural information for volatile impurities, and qNMR provides unparalleled accuracy in quantification and structural elucidation, HPLC provides a well-balanced and efficient solution for most applications in research and drug development. The choice of method should ultimately be guided by the specific analytical requirements and the context of the analysis.
References
Benchmarking the Efficiency of 1,5-Dibromopentan-3-one in Heterocyclic Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient construction of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. This guide provides an objective comparison of 1,5-dibromopentan-3-one's performance in the synthesis of N-substituted-4-piperidones, a prevalent motif in pharmaceuticals, against its dihalo-analogues and an alternative synthetic strategy. The data presented is supported by experimental findings to inform reagent selection and route optimization.
The synthesis of N-substituted-4-piperidones often employs a double alkylation approach where a primary amine is treated with a bifunctional electrophile. 1,5-Dihalopentan-3-ones are key reagents in this transformation, with the nature of the halogen atom significantly influencing reaction efficiency. This guide focuses on the comparative performance of this compound against 1,5-dichloropentan-3-one and provides context with an alternative industrial method involving a one-pot reaction of benzylamine and an acrylate.
Comparative Analysis of 1,5-Dihalopentan-3-ones in N-Substituted-4-Piperidone Synthesis
The primary measure of efficiency in these synthetic routes is the reaction yield. The following table summarizes the reported yields for the synthesis of N-benzyl-4-piperidone and N-methyl-4-piperidone using different starting materials.
| Reagent/Route | Product | Yield (%) | Reference |
| 1,5-Dichloropentan-3-one | N-Benzyl-4-piperidone | 92.1% | [1] |
| 1,5-Dichloropentan-3-one | N-Methyl-4-piperidone | 75.2 - 80.2% | [1] |
| Benzylamine + Acrylate | N-Benzyl-4-piperidone | 84.0% | |
| 1,5-Diiodopentane | N-Benzylpiperidine | 90% | [2] |
| 1,5-Dichloropentane | N-Benzylpiperidine | 65% | [2] |
Note: Data for this compound in a directly comparable piperidone synthesis was not available in the surveyed literature. The comparison with 1,5-dihalopentanes provides a strong indication of the expected reactivity trend.
The underlying chemical principle governing the efficiency of 1,5-dihalopentan-3-ones in these cyclization reactions is the leaving group ability of the halide. The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I), making iodide the best leaving group and chloride the poorest. This directly translates to faster reaction rates and often higher yields under similar conditions. A comparative study on the synthesis of N-benzylpiperidine from 1,5-dihalopentanes clearly illustrates this trend, with the iodo-analogue providing a significantly higher yield (90%) in a shorter reaction time compared to the chloro-analogue (65%).[2] While this data is for the pentane backbone, the principle is directly applicable to the pentan-3-one system.
Based on this, it can be inferred that this compound would offer a performance intermediate between its chloro and iodo counterparts. It is expected to provide higher yields and require milder reaction conditions than 1,5-dichloropentan-3-one.
Alternative Synthetic Route: One-Pot Synthesis from Benzylamine and Acrylate
An alternative industrial method for synthesizing N-benzyl-4-piperidone involves a one-pot reaction of benzylamine and an acrylate, followed by condensation, hydrolysis, and decarboxylation. This route has a reported yield of 84.0%. This method avoids the use of halogenated compounds but involves multiple steps within a single pot.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducibility and comparison. Below are representative protocols for the synthesis of N-substituted-4-piperidones from 1,5-dichloropentan-3-one.
Synthesis of N-Benzyl-4-piperidone from 1,5-Dichloropentan-3-one [1]
-
Reaction: 1,5-dichloro-3-pentanone is reacted with benzylamine in a suitable solvent.
-
Post-treatment: The reaction mixture is neutralized, and the pH is adjusted to 10 with sodium hydroxide. The product is then extracted with dichloromethane.
-
Purification: The organic phase is washed, dried with anhydrous magnesium sulfate, filtered, and concentrated to yield N-benzyl-4-piperidone.
-
Reported Yield: 92.1%
Synthesis of N-Methyl-4-piperidone from 1,5-Dichloropentan-3-one [1]
-
Reaction: 1,5-dichloro-3-pentanone is reacted with methylamine.
-
Post-treatment: The reaction solution is poured into water, filtered, and the filtrate is concentrated. Activated carbon is added, and the mixture is stirred.
-
Purification: After filtration, the pH of the filtrate is adjusted to 10 with sodium hydroxide. The product is extracted with an organic solvent, dried, and concentrated.
-
Reported Yields: 75.2% and 80.2% under slightly varied conditions.
Logical Workflow for Reagent Selection
The choice of synthetic route and starting material depends on several factors including cost, availability, desired yield, and reaction conditions. The following diagram illustrates a logical workflow for selecting the optimal approach for N-substituted-4-piperidone synthesis.
Caption: Logical workflow for selecting a synthetic route for N-substituted-4-piperidones.
Signaling Pathway of Amine Alkylation
The synthesis of 4-piperidones from 1,5-dihalopentan-3-ones and a primary amine proceeds through a sequential double alkylation and intramolecular cyclization. The following diagram illustrates this general pathway.
Caption: General reaction pathway for the formation of N-substituted-4-piperidones.
References
The Synthetic Versatility of 1,5-Dihalo Ketones: A Comparative Guide to Cyclization Strategies
For researchers, scientists, and drug development professionals, 1,5-dihalo ketones represent a versatile class of building blocks for the synthesis of a variety of carbocyclic and heterocyclic scaffolds. Their inherent reactivity, stemming from the presence of two electrophilic carbon-halogen bonds and a central carbonyl group, allows for a range of intramolecular cyclization reactions, providing access to valuable five- and six-membered ring systems. This guide offers a comparative overview of the synthetic utility of 1,5-dihalo ketones, contrasting their application with alternative synthetic methodologies and providing detailed experimental protocols for key transformations.
This review will delve into the primary cyclization pathways of 1,5-dihalo ketones, focusing on the formation of N-substituted-4-piperidones and cyclopentanone derivatives. We will explore the reaction mechanisms, scope, and limitations of these methods, presenting quantitative data to facilitate a direct comparison with established alternative syntheses.
Synthesis of N-Substituted-4-Piperidones
The reaction of 1,5-dihalo ketones with primary amines or ammonia provides a direct and efficient route to N-substituted-4-piperidones, which are key structural motifs in numerous pharmaceuticals.
From 1,5-Dihalo Ketones
A notable advantage of this method is the use of readily available starting materials and the potential for high yields in a single cyclization step. A patented method highlights the reaction of 1,5-dichloro-3-pentanone with a primary amine to afford the corresponding N-substituted-4-piperidone in good yields, underscoring its industrial applicability.[1]
Reaction Pathway:
Figure 1. Synthesis of N-substituted-4-piperidones from 1,5-dihalo ketones.
Experimental Protocol: Synthesis of N-Benzyl-4-piperidone from 1,5-dichloro-3-pentanone
-
To a solution of benzylamine (1.1 equivalents) in a suitable solvent such as ethanol, add 1,5-dichloro-3-pentanone (1.0 equivalent).
-
Add a base, such as potassium carbonate (2.2 equivalents), to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield N-benzyl-4-piperidone.
Alternative Method: Petrenko-Kritschenko Piperidone Synthesis
The Petrenko-Kritschenko reaction is a classic multi-component reaction for the synthesis of 4-piperidones.[2][3][4] It involves the condensation of an aldehyde, an amine, and a β-ketoester or a similar C-H acidic carbonyl compound.
Reaction Pathway:
Figure 2. Petrenko-Kritschenko synthesis of N-substituted-4-piperidones.
| Method | Starting Materials | Reagents | Yield (%) | Reaction Time | Ref. |
| From 1,5-Dihalo Ketone | 1,5-Dichloro-3-pentanone, Benzylamine | K₂CO₃ | High | Not specified | [1] |
| Petrenko-Kritschenko | Benzaldehyde, Methylamine, Diethyl acetonedicarboxylate | Base | Variable | Variable | [2][3] |
Synthesis of Cyclopentanone Derivatives
1,5-Dihalo ketones can also serve as precursors for the synthesis of five-membered carbocyclic rings, primarily through intramolecular cyclization strategies.
From 1,5-Dihalo Ketones via Favorskii-type Rearrangement
The Favorskii rearrangement of α-halo ketones is a well-established method for ring contraction.[5] While direct examples with 1,5-dihalo ketones are not extensively documented, a related intramolecular alkylation can be envisioned. In the presence of a base, enolate formation followed by intramolecular nucleophilic attack of the enolate on the second electrophilic carbon bearing a halogen would lead to a five-membered ring.
Reaction Pathway:
Figure 3. Intramolecular cyclization of a 1,5-dihalo ketone to a cyclopentanone.
Experimental Protocol: Hypothetical Synthesis of a Cyclopentanone Derivative
-
To a solution of a 1,5-dihalo ketone in a suitable aprotic solvent (e.g., tetrahydrofuran), add a non-nucleophilic base such as sodium hydride or lithium diisopropylamide at a low temperature.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography.
-
Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired cyclopentanone derivative.
Alternative Method: Intramolecular Aldol Condensation of 1,4-Diketones
A common and reliable method for the synthesis of cyclopentenones, which can be subsequently reduced to cyclopentanones, is the intramolecular aldol condensation of 1,4-diketones.[6][7]
Reaction Pathway:
Figure 4. Synthesis of cyclopentanones from 1,4-diketones.
| Method | Starting Materials | Reagents | Yield (%) | Reaction Time | Ref. |
| From 1,5-Dihalo Ketone | 1,5-Dihalo Ketone | Strong Base | Variable | Variable | - |
| From 1,4-Diketone | 1,4-Diketone | Base or Acid | Generally High | Variable | [6][7] |
Bicyclic Systems: The Case of Tropinone
While not directly synthesized from a simple 1,5-dihalo ketone, the renowned Robinson-Schöpf synthesis of tropinone, a bicyclic piperidone, provides a valuable point of comparison for intramolecular cyclization strategies. This one-pot reaction assembles the complex bicyclo[3.2.1]octane skeleton from simple acyclic precursors.[8][9][10]
Reaction Pathway (Robinson-Schöpf Synthesis):
Figure 5. Robinson-Schöpf synthesis of tropinone.
Initial yields for the Robinson synthesis were modest (around 17-42%), but have been significantly improved to over 90% through optimization of reaction conditions, such as pH control and the use of acetonedicarboxylic acid esters.[8][9][11]
Experimental Protocol: Robinson-Schöpf Tropinone Synthesis (Improved Procedure)
-
A buffered solution of succinaldehyde, methylamine hydrochloride, and calcium acetonedicarboxylate is prepared at a controlled pH (typically around 7).
-
The reaction mixture is stirred at room temperature for an extended period (e.g., several days).
-
The reaction is then acidified and heated to effect decarboxylation.
-
The mixture is made basic and the tropinone is isolated by steam distillation or solvent extraction.
-
Further purification can be achieved by crystallization of a derivative, such as the dipiperonylidene derivative, followed by hydrolysis.[11]
Conclusion
1,5-Dihalo ketones serve as valuable and versatile precursors for the synthesis of important cyclic structures. Their reaction with primary amines offers a direct and high-yielding route to N-substituted-4-piperidones, presenting a strong alternative to classical multi-component reactions. While their application in the synthesis of five-membered carbocycles via intramolecular alkylation shows promise, it remains a less explored area compared to established methods like the intramolecular aldol condensation of 1,4-diketones. The efficiency and elegance of classic syntheses like the Robinson-Schöpf reaction for more complex bicyclic systems highlight the ongoing importance of developing novel and efficient cyclization strategies. Further exploration into the reactivity of 1,5-dihalo ketones is warranted to fully unlock their potential in the synthesis of diverse and medicinally relevant cyclic molecules.
References
- 1. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 2. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 3. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 7. 1,4-Diketone synthesis by C-C coupling [organic-chemistry.org]
- 8. Tropinone - Wikipedia [en.wikipedia.org]
- 9. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1,5-Dibromopentan-3-one
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document outlines the essential, step-by-step procedures for the safe disposal of 1,5-Dibromopentan-3-one (CAS No. 140200-76-6), a halogenated ketone that requires careful management as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This compound is a combustible liquid that can cause skin and eye irritation, and may also lead to respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If handling outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste management company, which will typically employ high-temperature incineration.
-
Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams to prevent unwanted reactions and to facilitate proper disposal.
-
Waste Container: Use a designated, leak-proof, and clearly labeled waste container for "Halogenated Organic Waste." The container should be compatible with this compound.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant, combustible).
-
Accumulation: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition. Keep the container tightly closed when not in use.
-
Record Keeping: Maintain a log of the accumulated waste, including the chemical name and quantity.
-
Disposal Request: Once the waste container is full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation to disperse any vapors.
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material and contaminated items into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 140200-76-6 | [1] |
| Molecular Formula | C5H8Br2O | |
| Hazard Statements | ||
| H227 | Combustible liquid | [1] |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation | [1] |
| Precautionary Statements | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within the research and development environment.
References
Personal protective equipment for handling 1,5-Dibromopentan-3-one
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,5-Dibromopentan-3-one. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Consistent and correct use of this equipment is mandatory to prevent exposure.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber or neoprene. |
| Body Protection | A chemical-resistant lab coat. |
| Respiratory | If exposure is significant or ventilation is inadequate, use a suitable respirator with organic vapor cartridges. |
Hazard Summary
Signal Word: Warning[1]
Hazard Statements:
-
Combustible liquid.
-
Harmful if swallowed.[2]
-
May cause respiratory irritation.
Procedural Workflow for Handling and Disposal
The following diagram outlines the essential steps for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
Detailed Protocols
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing. Do not breathe mist, vapors, or spray.[2]
-
Hygiene: Do not eat, drink, or smoke when using this product.[2][4] Wash hands and any exposed skin thoroughly after handling.[2][4]
-
Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2]
Storage Protocol:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Conditions: Store away from heat, sparks, and flame.[2]
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell.[2] Rinse mouth.[2]
-
If on Skin: Wash with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[2][3] Take off contaminated clothing and wash it before reuse.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] If eye irritation persists, get medical advice/attention.[2][3]
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[2]
Spill and Disposal Protocol:
-
Spill Containment: Remove all sources of ignition.[2] For any spills, collect and arrange for disposal. Do not let the chemical enter drains.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[2][4] Contaminated work clothing should not be allowed out of the workplace.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
